molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Cat. No.: B1423675
CAS No.: 5595-14-2
M. Wt: 215.05 g/mol
InChI Key: SSJOUCOYHJGEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a useful research compound. Its molecular formula is C6H7BrN4 and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJOUCOYHJGEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

triazolo[4,3-a]pyridin-3-amine hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of[1][2][3]Triazolo[4,3-a]pyridin-3-amine Hydrobromide

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of therapeutics targeting a wide array of biological targets. This guide provides a comprehensive technical overview of a key derivative,[1][2][3]triazolo[4,3-a]pyridin-3-amine Hydrobromide. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, chemical reactivity, and handling protocols. The causality behind experimental methodologies and the strategic importance of this compound in drug discovery—from its role as an antidepressant scaffold to its application in oncology as a PD-1/PD-L1 interaction inhibitor—are explored to provide field-proven insights for researchers.[4][5]

Introduction: A Scaffold of Therapeutic Importance

The fusion of a pyridine ring with a 1,2,4-triazole system creates the[1][2][3]triazolo[4,3-a]pyridine core, a heterocyclic framework with significant pharmacological relevance. Derivatives of this scaffold have been successfully developed as antidepressants, anxiolytics, and hypnotics, with Trazodone being a prominent example.[4] More recently, this core has been exploited to develop potent inhibitors for contemporary drug targets, including c-Met/VEGFR-2 in angiogenesis and programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) in immuno-oncology.[5][6]

[1][2][3]Triazolo[4,3-a]pyridin-3-amine serves as a critical intermediate and a pharmacophore in its own right. The introduction of the 3-amino group provides a versatile chemical handle for further structural modification, while the formation of its hydrobromide salt enhances aqueous solubility and crystalline stability, properties highly desirable for drug development and formulation. This guide focuses on the fundamental chemical properties of this salt, providing a robust knowledge base for its application in research and development.

Synthesis and Mechanistic Considerations

The synthesis of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide is a multi-step process that hinges on the foundational reaction between a substituted pyridine and a hydrazine source, followed by a cyclization step to form the fused triazole ring.

Synthetic Workflow

The most common and industrially scalable approach begins with 2-chloropyridine. The workflow involves two primary transformations: nucleophilic aromatic substitution to form a hydrazine intermediate, followed by an oxidative cyclization to construct the 3-amino-triazole ring.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Salt Formation A 2-Chloropyridine B 2-Hydrazinopyridine A->B  Hydrazine Hydrate (N₂H₄·H₂O)  Heat (100°C)   C [1,2,4]Triazolo[4,3-a]pyridin-3-amine (Free Base) B->C  Cyanogen Bromide (BrCN) or  I₂-mediated cyclization with isothiocyanate analog   D [1,2,4]Triazolo[4,3-a]pyridin-3-amine Hydrobromide C->D  Hydrobromic Acid (HBr)  in suitable solvent (e.g., EtOH)  

Caption: Synthetic pathway for[1][2][3]triazolo[4,3-a]pyridin-3-amine HBr.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.[1][7][8]

Step 1: Synthesis of 2-Hydrazinopyridine

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAAr) reaction. Hydrazine hydrate, a potent nucleophile, displaces the chloride from the electron-deficient pyridine ring. The reaction is driven to completion by using an excess of hydrazine hydrate and applying heat.[1][2]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).

    • Add an excess of hydrazine hydrate (10 vol., e.g., 200 mL).

    • Heat the reaction mixture to 100°C and stir vigorously for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with water (10 vol., 200 mL).

    • Extract the aqueous layer with ethyl acetate (5 x 250 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinopyridine as an oil. The yield is typically high (e.g., ~78%).[1]

Step 2: Cyclization to[1][2][3]Triazolo[4,3-a]pyridin-3-amine

  • Rationale: This step involves the reaction of the hydrazinyl group with a C1 electrophile, followed by cyclization. Iodine-mediated oxidative C-N bond formation is an efficient, metal-free method for this transformation.[7]

  • Procedure:

    • Dissolve 2-hydrazinopyridine (1 eq.) in a suitable solvent such as water or ethanol.

    • Add an appropriate thiourea or isothiocyanate derivative (1.1 eq.).

    • Add iodine (I₂) (2.0 eq.) portion-wise while stirring at room temperature.

    • Continue stirring for 3-6 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Basify the solution with sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the free base.

Step 3: Formation of the Hydrobromide Salt

  • Rationale: Salt formation is performed to improve the compound's physical properties. Protonation of one of the basic nitrogen atoms by hydrobromic acid yields a more crystalline and water-soluble product.

  • Procedure:

    • Dissolve the purified[1][2][3]triazolo[4,3-a]pyridin-3-amine free base in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Slowly add a solution of hydrobromic acid (1.05 eq., e.g., 48% in water or HBr in acetic acid) dropwise with stirring.

    • A precipitate should form. Stir the suspension at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold solvent (e.g., ethanol) and then with diethyl ether.

    • Dry the resulting white to off-white solid under vacuum to yield the final hydrobromide salt.

Physicochemical and Spectroscopic Profile

The structural integrity and purity of the synthesized compound are validated through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyValueSource/Comment
IUPAC Name [1][2][3]Triazolo[4,3-a]pyridin-3-amine hydrobromide---
Molecular Formula C₆H₇BrN₄(C₆H₆N₄ • HBr)
Molecular Weight 215.05 g/mol Calculated (Free base: 134.14 g/mol [9])
Appearance White to off-white crystalline solidExpected based on similar amine salts.[10]
Melting Point >200°C (with decomposition)Expected to be significantly higher than the free base due to ionic character.
Solubility Soluble in water, DMSO, MethanolThe hydrobromide salt form significantly enhances aqueous solubility.
logP (free base) 0.8Computed value, indicating moderate lipophilicity.[9]
Spectroscopic Data Summary

Spectroscopic analysis provides a definitive fingerprint of the molecule. The data presented below are based on spectral studies of the free base and related structures, with annotations for the expected salt form.[4][11][12]

TechniqueExpected Characteristics
¹H NMR (DMSO-d₆, 400 MHz): Signals expected in the aromatic region (δ 7.0-8.5 ppm) for the four pyridine protons, showing characteristic coupling patterns. A broad singlet for the -NH₂ protons (δ ~6.0-7.0 ppm). A very broad signal for the N-H⁺ proton from the salt.
¹³C NMR (DMSO-d₆, 100 MHz): Six distinct signals for the aromatic carbons. The carbon at the 3-position bearing the amino group would appear around δ 150-160 ppm.
FT-IR (KBr) ν (cm⁻¹): Broad absorption from 2500-3200 cm⁻¹ (N-H⁺ stretch). Sharp N-H stretches (asymmetric and symmetric) for the primary amine around 3300-3450 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
Mass Spec (ESI+) m/z: 135.07 [(M+H)⁺ of free base]. Fragmentation may show loss of cyanamide (NCNH₂), a characteristic pathway for 3-amino-1,2,4-triazoles.[13]

Chemical Reactivity and Stability

  • Basicity: The molecule possesses three nitrogen atoms with lone pairs (N1, N2, and the exocyclic N). The pyridine nitrogen (N4) is part of the aromatic system. Protonation to form the hydrobromide salt likely occurs at the most basic site, which is typically the pyridine nitrogen in related systems, though protonation of the triazole ring is also possible.

  • Reactivity of the Amino Group: The exocyclic 3-amino group is a key site for derivatization. It can readily undergo acylation, sulfonylation, or reductive amination, providing a gateway to a diverse library of analogues for structure-activity relationship (SAR) studies.[14]

  • Stability: As a hydrobromide salt, the compound exhibits enhanced stability compared to the free base. It is generally stable under standard laboratory conditions but should be protected from strong bases, which would neutralize the salt to the free base. It is advisable to store it in a cool, dry place away from light.

Safety and Handling

As a research chemical,[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide should be handled with appropriate care. The following guidelines are based on data from structurally related heterocyclic amines.[10][15]

  • Hazard Classification: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

  • Storage: Store in a tightly sealed container in a refrigerator or a cool, dry place.

Conclusion

[1][2][3]Triazolo[4,3-a]pyridin-3-amine hydrobromide is more than a simple chemical intermediate; it is a versatile building block rooted in a pharmacologically validated scaffold. Its straightforward synthesis, modifiable amino functionality, and favorable physical properties make it an invaluable tool for medicinal chemists. Understanding its core chemical properties—from spectroscopic fingerprints to reactivity and handling—is the first step toward unlocking its potential in the development of next-generation therapeutics.

References

  • Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications - Organic Process Research & Development. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC - National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC - National Center for Biotechnology Information. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]

  • 3-Amino-(1,2,4)triazolo(4,3-a)pyridine. PubChem. [Link]

  • Supplementary Information - 1-benzyl-4-(substituted-phenyl)-1H-1,2,3-triazole. The Royal Society of Chemistry. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. ResearchGate. [Link]

  • Substituted[1][2][3]triazolo[4,3-A]pyridines, their preparation and their use as pharmaceuticals. PubChem. [Link]

  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. PubChem. [Link]

  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]

  • The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Scilit. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of Triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the structural analysis of triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies and data interpretation essential for the thorough characterization of this molecular scaffold.

Introduction: The Significance of the Triazolo[4,3-a]pyridine Core

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have shown a wide range of therapeutic applications, including antidepressant, anxiolytic, and hypnotic effects.[1] A thorough understanding of the structural features of the parent compound, triazolo[4,3-a]pyridin-3-amine, is paramount for the rational design and development of new therapeutic agents. This guide will delve into the key analytical techniques employed to elucidate its three-dimensional structure, electronic properties, and spectroscopic signature.

I. Synthesis and Crystallization

A robust structural analysis begins with the synthesis of high-purity material suitable for analytical characterization. Several synthetic routes to triazolo[4,3-a]pyridines have been reported, often involving the cyclization of a substituted pyridine precursor.

A. General Synthetic Approach

One common method involves the reaction of a 2-halopyridine with a suitable hydrazine derivative, followed by cyclization. For 3-amino substituted derivatives, a key intermediate is often a hydrazinecarboximidamide derivative. An alternative efficient method involves an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which provides a wide range of 3-amino-[1][2][3]-triazolo pyridines under mild conditions.[4]

B. Protocol for Recrystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for unambiguous structure determination by X-ray diffraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized triazolo[4,3-a]pyridin-3-amine in a minimal amount of a suitable solvent, such as ethanol, at an elevated temperature.[1]

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling is critical for the formation of large, well-ordered crystals.

  • Crystal Growth: Further slow evaporation of the solvent at room temperature can promote crystal growth.

  • Isolation: Carefully isolate the resulting crystals by decantation or filtration.

  • Drying: Gently dry the crystals before mounting for X-ray diffraction analysis.

II. Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the molecular structure in the solid state.

A. Crystallographic Data for Triazolo[4,3-a]pyridin-3-amine

X-ray diffraction studies have revealed that triazolo[4,3-a]pyridin-3-amine crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n.[1] The asymmetric unit contains two molecules of the compound, which are linked by N–H⋯N hydrogen bonds.[1]

Crystallographic ParameterValue[1]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5666
b (Å)12.6649
c (Å)16.8190
β (°)99.434
Molecules per unit cell (Z)8
B. Molecular Geometry and Intermolecular Interactions

The SC-XRD data reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The triazole and pyridine rings are fused, creating a planar bicyclic system. The exocyclic amino group at the 3-position is also co-planar with the ring system.

A key feature of the crystal packing is the formation of dimers through intermolecular N–H⋯N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule.[1] This hydrogen bonding network plays a crucial role in the stability of the crystal lattice.

III. Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and electronic properties of triazolo[4,3-a]pyridin-3-amine.

A. Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • FTIR Spectroscopy: The FTIR spectrum of triazolo[4,3-a]pyridin-3-amine has been recorded in the 100–4000 cm⁻¹ range.[1] Key vibrational modes include N-H stretching vibrations of the amino group, C-H stretching of the pyridine ring, and various ring stretching and bending modes.

  • FT-Raman Spectroscopy: The FT-Raman spectrum, recorded in the 80–4000 cm⁻¹ range, provides complementary information to the FTIR spectrum.[1]

The assignment of the observed vibrational bands can be supported by computational methods, such as Density Functional Theory (DFT) calculations.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be characteristic of a substituted pyridine ring.

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • The carbon atoms of the fused triazolopyridine ring system will exhibit distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbon atom attached to the amino group (C3) is expected to be significantly deshielded.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 3-amino substituted s-triazolo[4,3-a]pyrazines, a related class of compounds, the primary fragmentation pathway involves the elimination of cyanamide (CH₂N₂) from the molecular ion.[5] It is plausible that triazolo[4,3-a]pyridin-3-amine follows a similar fragmentation pattern.

Hypothesized Fragmentation Pathway:

M [M]+• (m/z 134) M_minus_CH2N2 [M - CH₂N₂]+• (m/z 92) M->M_minus_CH2N2 - CH₂N₂

Caption: Hypothesized initial fragmentation of triazolo[4,3-a]pyridin-3-amine.

Further fragmentation of the resulting ion would involve the characteristic cleavage of the pyridine ring.

IV. Computational Structural Analysis

In conjunction with experimental data, computational modeling provides deeper insights into the structural and electronic properties of triazolo[4,3-a]pyridin-3-amine.

A. Density Functional Theory (DFT) Calculations

DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311G(2d,2p)), can be employed to:

  • Optimize the molecular geometry in the gas phase.[2]

  • Calculate the theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.[2]

  • Determine electronic properties such as HOMO and LUMO energies, which are important for understanding the molecule's reactivity and optical properties.[1]

  • Predict NMR chemical shifts.

B. Natural Bond Orbital (NBO) Analysis

NBO analysis can be used to investigate the delocalization of electron density and the nature of intermolecular interactions, such as the hydrogen bonds observed in the crystal structure.[1]

V. Integrated Structural Analysis Workflow

A comprehensive structural analysis of triazolo[4,3-a]pyridin-3-amine involves a multi-faceted approach that integrates data from various analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Recrystallization Synthesis->Purification SC_XRD Single-Crystal XRD Purification->SC_XRD Spectroscopy Spectroscopy (IR, Raman, NMR, MS) Purification->Spectroscopy Structure Definitive 3D Structure and Properties SC_XRD->Structure Spectroscopy->Structure Computation Computational Modeling (DFT, NBO) Computation->Structure

Caption: Integrated workflow for the structural analysis of triazolo[4,3-a]pyridin-3-amine.

Conclusion

The structural analysis of triazolo[4,3-a]pyridin-3-amine is a critical undertaking for the advancement of medicinal chemistry. By employing a combination of single-crystal X-ray diffraction, a suite of spectroscopic techniques, and computational modeling, a comprehensive understanding of its molecular architecture, electronic properties, and intermolecular interactions can be achieved. This detailed structural knowledge serves as a fundamental platform for the design and synthesis of novel derivatives with enhanced therapeutic potential.

References

  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721. [Link]

  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]

  • 1H- and 13C-NMR Data of 1 and 3 (in pyridine-d 5 ). ResearchGate. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. SciSpace. [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. [Link]

  • Bradshaw, T. K., & Stanforth, S. P. (1974). The mass spectra of some s-triazolo[4,3-a]pyrazines. Journal of Heterocyclic Chemistry, 11(3), 411-414. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • 13C-NMR spectrum of (4). ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

Sources

spectroscopic data fortriazolo[4,3-a]pyridin-3-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of[1][2][3]Triazolo[4,3-a]pyridin-3-amine Hydrobromide

Introduction

[1][2]Triazolo[4,3-a]pyridin-3-amine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for a wide range of biological activities, including their potential as antifungal, antibacterial, and anticancer agents.[2] The hydrobromide salt of[2][3]triazolo[4,3-a]pyridin-3-amine is of particular importance as it enhances the compound's solubility and stability, crucial properties for pharmaceutical formulation and biological testing.

The Significance of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a common strategy in pharmaceutical development. This process typically involves the protonation of a basic nitrogen atom within the molecule by hydrobromic acid. In the case of[1][2][3]triazolo[4,3-a]pyridin-3-amine, there are several potential sites for protonation. The resulting salt form generally exhibits improved aqueous solubility and crystallinity, which are advantageous for both biological evaluation and formulation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectra

The ¹H NMR spectrum of the hydrobromide salt is expected to show significant differences compared to the free base due to protonation. The primary changes will be observed in the chemical shifts of the protons on and near the protonated nitrogen atoms. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve ionic salts and its characteristic solvent peak.

Predicted ¹H NMR Data for[1][2][3]triazolo[4,3-a]pyridin-3-amine Hydrobromide in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
Pyridine-H7.0 - 8.5m-The pyridine protons will be deshielded due to the electron-withdrawing effect of the protonated nitrogen in the pyridine ring and the fused triazole system.
NH₂7.5 - 8.5br s-The amino protons are expected to be broad and exchangeable. Their chemical shift will be influenced by hydrogen bonding and the acidity of the medium.
NH (salt)> 10.0br s-The proton from HBr that has protonated a nitrogen atom will appear as a very broad signal at a high chemical shift.
Expected ¹³C NMR Spectra

The ¹³C NMR spectrum will also reflect the changes in the electronic environment upon salt formation. Carbons adjacent to protonated nitrogens will experience a downfield shift.

Predicted ¹³C NMR Data for[1][2][3]triazolo[4,3-a]pyridin-3-amine Hydrobromide in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyridine-C110 - 150The pyridine carbons will be deshielded due to the overall positive charge on the molecule.
Triazole-C140 - 160The triazole carbons will also be affected by the protonation, leading to downfield shifts.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument h1_nmr Acquire 1H NMR instrument->h1_nmr c13_nmr Acquire 13C NMR instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Structural Elucidation integration->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide will be characterized by vibrations of the N-H, C=N, and C=C bonds.

Expected IR Spectral Features

The formation of the hydrobromide salt will lead to the appearance of new bands and shifts in existing bands compared to the free base.

Predicted IR Absorption Bands for[1][2][3]triazolo[4,3-a]pyridin-3-amine Hydrobromide

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3400 - 3200Medium-StrongN-H stretch (amine)The asymmetric and symmetric stretching vibrations of the primary amine.
3200 - 2800Broad, StrongN⁺-H stretch (salt)The stretching vibration of the protonated nitrogen, often appearing as a broad band due to hydrogen bonding.
1650 - 1500StrongC=N and C=C stretchingAromatic ring and triazole ring stretching vibrations. These may be shifted to higher wavenumbers upon protonation.[4]
1500 - 1400MediumN-H bend (amine)The scissoring vibration of the primary amine.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (approx. 1 mg) with dry KBr (approx. 100 mg). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Expected Mass Spectrum

For[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide, electrospray ionization (ESI) in positive ion mode is the most appropriate technique. The spectrum is expected to show the molecular ion of the free base, as the hydrobromide salt will dissociate in the ESI source.

Predicted m/z Peaks in ESI-MS

m/zIonRationale for Prediction
135.06[M+H]⁺The molecular ion of the free base ([C₆H₆N₄]+H)⁺.
157.04[M+Na]⁺An adduct with sodium ions, which are often present as impurities.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualization of the Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in MeOH/ACN infuse Infuse into ESI Source dissolve->infuse ionize Ionization infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpretation Interpret m/z values spectrum->interpretation

Caption: Workflow for ESI-Mass Spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Expected UV-Vis Spectrum

The UV-Vis spectrum of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands will be sensitive to the solvent polarity and the pH of the solution.

Predicted UV-Vis Absorption Maxima (λ_max) in Methanol

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)TransitionRationale for Prediction
~220-250Highπ → πAssociated with the electronic transitions within the fused aromatic system.
~280-320Moderateπ → π / n → π*May involve non-bonding electrons on the nitrogen atoms.
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of dilutions of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water) to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the sample spectrum over a range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of[1][2][3]triazolo[4,3-a]pyridin-3-amine hydrobromide is essential for its development as a potential pharmaceutical agent. This guide provides a detailed, predictive overview of the expected NMR, IR, MS, and UV-Vis data for this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. The interpretation of these spectra, in comparison with the data for the free base and related compounds, will provide unambiguous confirmation of the structure and purity of the hydrobromide salt, thereby supporting its further investigation in drug discovery and development programs.

References

  • Izydorczyk, M. K. K. W. M. B. C., et al. "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Molecules 27.20 (2022): 7009. [Link][2][3][5]

  • Katcka, M., and T. Urbanski. "Infrared Absorption Spectra of Quaternary Salts of Pyridine." Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques 12.9 (1964): 615-620. [Link][4]

  • Pavia, D. L., et al. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • PubChem. "3-Amino-(1,2,4)triazolo(4,3-a)pyridine." National Center for Biotechnology Information. [Link][6]

Sources

Solubility Profiling and Physicochemical Characterization of Triazolo[4,3-a]pyridin-3-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Triazolo[4,3-a]pyridin-3-amine hydrobromide is a critical fused heterocyclic intermediate used in the synthesis of p38 MAP kinase inhibitors, antidepressant analogs (e.g., Trazodone derivatives), and various antiproliferative agents. While the free base (CAS: 767-62-4) exhibits low aqueous solubility (~2.5 µM range) and moderate lipophilicity (LogP ~0.8), the hydrobromide (HBr) salt is engineered to dramatically alter this physicochemical profile.

This guide addresses the solubility behavior of the HBr salt. Unlike the free base, the HBr salt is an ionic species characterized by high aqueous solubility and significant potential for hygroscopicity . Effective handling requires understanding its solvation thermodynamics, particularly its tendency to deliquesce in high humidity environments. This document provides a theoretical solubility framework, validated experimental protocols for solubility determination, and strategic recrystallization methodologies.

Physicochemical Profile & Theoretical Solubility

Note: Specific experimental solubility values for this exact salt are rarely published in open literature. The data below represents a predictive profile derived from structural analogs (aminopyridine salts) and standard salt-selection principles.

Structural Determinants of Solubility

The solubility of the hydrobromide salt is governed by the competition between its Lattice Energy (ionic interactions between the protonated triazolo-pyridine cation and the bromide anion) and the Solvation Enthalpy of the solvent.

  • Cationic Core: The protonation typically occurs at the N1 or N2 position of the triazole ring, creating a localized positive charge that interacts strongly with polar protic solvents.

  • Anion Effect (Br⁻): Bromide is a "soft" anion with a larger ionic radius than chloride. This often leads to lower lattice energy compared to HCl salts, potentially resulting in higher solubility in organic alcohols (ethanol/methanol) but also increased hygroscopicity.

Predicted Solubility Matrix
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Rationale
Polar Protic Water High (>50 mg/mL) Strong ion-dipole interactions overcome lattice energy. pH dependent.
Polar Protic Methanol High (>30 mg/mL) Excellent solvation of the ionic pair; likely solvent of choice for transfers.
Polar Protic Ethanol Moderate (10-30 mg/mL) Solubility decreases with alkyl chain length. often used for recrystallization (hot).
Polar Aprotic DMSO High (>100 mg/mL) Universal solvent for this scaffold; disrupts intermolecular H-bonding.
Polar Aprotic DMF High (>50 mg/mL) Similar to DMSO; useful for coupling reactions.
Mod. Polar Acetone Low (<5 mg/mL) Poor solvation of the bromide anion.
Non-Polar Ethyl Acetate Insoluble Used as an anti-solvent to precipitate the salt.
Non-Polar Diethyl Ether Insoluble Standard anti-solvent for washing the salt cake.

Critical Warning - Hygroscopicity: Hydrobromide salts of nitrogen heterocycles are frequently deliquescent . Exposure to ambient air (>60% RH) may cause the solid to liquefy. Storage in a desiccator is mandatory.

Experimental Protocols: Solubility Determination

Workflow Diagram

The following diagram outlines the decision logic for characterizing the salt's solubility.

SolubilityWorkflow Start Start: Solid HBr Salt VisualScreen Tier 1: Visual Screening (Solvent Addition Method) Start->VisualScreen Decision Is Solubility > 10 mg/mL? VisualScreen->Decision ShakeFlask Tier 2: Equilibrium Solubility (Shake-Flask Method) Decision->ShakeFlask Yes (Proceed to Quant) Report Generate Solubility Profile Decision->Report No (Mark as Insoluble) HPLC Quantification via HPLC-UV (Preferred for accuracy) ShakeFlask->HPLC High Precision Gravimetric Quantification via Gravimetry (If HPLC unavailable) ShakeFlask->Gravimetric Low Precision HPLC->Report Gravimetric->Report

Caption: Tiered workflow for determining solubility, prioritizing HPLC quantification for high-solubility solvents.

Protocol A: Kinetic Solubility (Visual Screening)

Objective: Rapidly estimate solubility ranges to select solvents for reactions or recrystallization.

  • Weigh 10 mg of triazolo[4,3-a]pyridin-3-amine HBr into a clear 4 mL vial.

  • Add solvent in aliquots of 100 µL at room temperature (25°C).

  • Vortex for 30 seconds after each addition.

  • Observe dissolution (clear solution vs. visible particles).

  • Stop point: If not dissolved after 2 mL (Solubility < 5 mg/mL), mark as "Low Solubility."

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)

Objective: Determine precise saturation concentration (mg/mL). Reagents: HPLC-grade water, Methanol, Acetonitrile (ACN).

Step-by-Step Methodology:

  • Saturation: Add excess solid (~50-100 mg) to 2 mL of the target solvent in a crimp-top vial.

  • Agitation: Shake or stir at constant temperature (25°C ± 0.5°C) for 24 hours .

    • Expert Tip: Protect from light if the free amine is photosensitive (common in fused pyridines).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter .

    • Validation: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate 1:100 or 1:1000 with mobile phase (e.g., Water:ACN 50:50) to bring it within the linear range of the detector.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Isocratic 10 mM Ammonium Formate (pH 3.5) : ACN (80:20). Note: Acidic pH prevents peak tailing of the amine.

    • Detection: UV at 254 nm (aromatic core).

    • Calculation:

      
      
      

Recrystallization & Purification Strategies

The solubility differential between alcohols and ethers is the primary lever for purification.

Solvent/Anti-Solvent Method (Preferred)

This method yields high recovery and effectively removes non-polar impurities.

  • Dissolution: Dissolve the crude HBr salt in the minimum amount of hot Methanol or Ethanol (60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) to the stirring filtrate until a persistent cloudiness appears.

  • Crystallization: Cool slowly to 4°C. The HBr salt will crystallize out as a white to off-white solid.

  • Isolation: Filter and wash the cake with cold ether.

  • Drying: Dry under vacuum at 40°C. Crucial: Use a P₂O₅ trap to prevent moisture uptake.

Solvation Mechanism Visualization

Understanding why the salt dissolves helps in solvent selection.

SolvationMechanism cluster_0 Solid State (Lattice) cluster_1 Solution State (Solvated) Cation Triazolo-Pyridine(+) Anion Bromide(-) Cation->Anion Ionic Bond (Lattice Energy) Solv_Cat Solvated Cation Cation->Solv_Cat Dissolution Solv_Ani Solvated Anion Anion->Solv_Ani Water H₂O / MeOH Water->Solv_Cat Ion-Dipole (N-H...O) Water->Solv_Ani H-Bond (Br...H-O)

Caption: Mechanism of dissolution: Solvent dipoles overcome lattice energy via specific ion-dipole interactions.

References

  • PubChem. (2025). 3-Amino-1,2,4-triazolo[4,3-a]pyridine | C6H6N4. National Library of Medicine. [Link]

  • Google Patents. (2018).
  • National Institutes of Health (PMC). (2023). Development of o-aminobenzamide salt derivatives for improving water solubility (Discussion of HBr salt hygroscopicity). [Link]

  • European Patent Office. (2020).

Methodological & Application

usingtriazolo[4,3-a]pyridin-3-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of[1][2][3]Triazolo[4,3-a]pyridin-3-amine as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of [1][2][3]triazolo[4,3-a]pyridin-3-amine . This versatile heterocyclic compound is a privileged scaffold in modern drug discovery, offering a robust platform for the synthesis of a wide array of biologically active molecules. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring each protocol is presented as a self-validating system.

Core Concepts: Understanding the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle, integrating a pyridine ring with a 1,2,4-triazole ring. This unique arrangement confers specific electronic and steric properties that make it an attractive building block in medicinal chemistry.[2][4] Its rigid structure provides a well-defined orientation for appended pharmacophoric groups, while the nitrogen atoms offer multiple points for hydrogen bonding and coordination with biological targets.[5]

The 3-amino substituted variant,[1][2][3]triazolo[4,3-a]pyridin-3-amine, is particularly valuable. The exocyclic amine group serves as a critical synthetic handle for diversification, allowing for the construction of amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and anticancer properties.[6][7][8][9]

Physicochemical and Structural Properties

A thorough understanding of the intermediate's fundamental properties is paramount before its inclusion in any synthetic workflow.

PropertyValueSource(s)
CAS Number 767-62-4[10]
Molecular Formula C₆H₆N₄[5]
Molecular Weight 134.14 g/mol [5]
Appearance Orange to brown crystalline powder[5][10]
Melting Point 150-153 °C[10]
Crystal Structure Monoclinic, space group P2₁/n[5]

X-ray diffraction (XRD) studies reveal that the molecule crystallizes in a centrosymmetric monoclinic space group, with the asymmetric unit containing two molecules linked by N–H⋯N hydrogen bonds, forming a stable dimeric structure in the solid state.[5] This inherent stability is a crucial attribute for a reliable starting material.

Strategic Synthetic Applications & Protocols

The true utility of[1][2][3]triazolo[4,3-a]pyridin-3-amine is demonstrated through its application as a core building block for high-value pharmaceutical targets. Below, we detail protocols for its use in several therapeutically relevant areas.

Application I: Precursor for CNS-Active Agents (Trazodone Analogues)

The triazolopyridine core is famously utilized in the synthesis of antidepressants like Trazodone.[1][2] While Trazodone itself is derived from the related 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, the underlying synthetic logic of N-alkylation is directly applicable and provides a pathway to novel analogues with potentially modulated serotonergic activity.[1][2][11]

Causality of the Reaction: The key transformation is a nucleophilic substitution. The triazole ring contains an acidic N-H proton. A suitable base is required to deprotonate this nitrogen, creating a potent nucleophile. This nucleophile then displaces a leaving group (typically a halide) on an alkyl chain, which is appended to another pharmacophoric element, such as a substituted piperazine. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it effectively solvates the base's cation while not interfering with the nucleophile, thereby accelerating the reaction rate.

G cluster_start Starting Materials cluster_process Reaction cluster_end Outcome A [1,2,4]Triazolo[4,3-a]- pyridin-3-amine P1 Deprotonation of Triazole Nitrogen A->P1 B Haloalkyl-piperazine (e.g., 1-(4-chlorobutyl)-4- (3-chlorophenyl)piperazine) P2 Nucleophilic Attack & Displacement of Halide B->P2 C Base (K₂CO₃ or NaH) C->P1 D Solvent (DMF or ACN) D->P2 Reaction Medium P1->P2 Generates Nucleophile E Crude Product Mixture P2->E F Purification (Chromatography/Recrystallization) E->F G Final Trazodone Analogue F->G

Caption: Workflow for N-alkylation to produce CNS-active agents.

Protocol 1: General N-Alkylation for Synthesis of Trazodone Analogues

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add[1][2][3]triazolo[4,3-a]pyridin-3-amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~10 mL per mmol of starting material). Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq) or, for a stronger base, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Scientist's Note: NaH is more reactive but requires more stringent anhydrous conditions. K₂CO₃ is often sufficient and safer for scale-up.

  • Activation: Allow the suspension to stir under N₂ at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Dissolve the desired haloalkyl-piperazine derivative (e.g., 1-bromo-4-chlorobutane followed by piperazine addition, or a pre-formed fragment) (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water if NaH was used. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final compound.

Application II: Scaffold for PD-1/PD-L1 Interaction Inhibitors

A cutting-edge application of this scaffold is in the development of small-molecule inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.[12] The triazolopyridine core serves as a central anchor from which substituents are elaborated to occupy key pockets in the PD-L1 dimer interface.[12]

Causality of the Reaction: The 3-amino group is a versatile nucleophile for forming amide bonds. To couple it with a carboxylic acid, the acid's hydroxyl group must first be converted into a better leaving group. Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), achieve this. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with the amine or, more efficiently, react with HOBt to form an activated ester, which then undergoes nucleophilic acyl substitution with the 3-amino group to form the stable amide bond.

G cluster_start Starting Materials cluster_process Reaction Mechanism cluster_end Outcome Amine [1,2,4]Triazolo[4,3-a]- pyridin-3-amine CouplingStep Nucleophilic Attack by Amine Amine->CouplingStep Acid Substituted Carboxylic Acid Activation Carboxylic Acid Activation with EDC Acid->Activation Coupling Coupling Reagents (EDC, HOBt) Coupling->Activation Base Base (DIPEA) Base->CouplingStep Scavenges HCl Intermediate Formation of Activated Ester (HOBt) Activation->Intermediate O-acylisourea intermediate Intermediate->CouplingStep Product Final Amide Product (PD-L1 Inhibitor Precursor) CouplingStep->Product

Caption: Amide coupling workflow for inhibitor synthesis.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Reagent Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and[1][2][3]triazolo[4,3-a]pyridin-3-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

    • Scientist's Note: Maintaining a low temperature during the addition of EDC helps to minimize side reactions and racemization if chiral centers are present.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to obtain the desired amide product.

Analytical Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the intermediate and the resulting products.

TechniquePurpose & Expected Observations for[1][2][3]triazolo[4,3-a]pyridin-3-amine
¹H NMR Confirms the molecular structure. Expect characteristic signals for the aromatic protons on the pyridine ring and a distinct signal for the -NH₂ protons.
¹³C NMR Provides a carbon backbone map of the molecule, confirming the number and type of carbon atoms.[13]
Mass Spectrometry (MS) Determines the molecular weight. Expect to see the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated mass.[13]
FTIR Spectroscopy Identifies functional groups. Look for characteristic N-H stretching vibrations for the primary amine and aromatic C-H and C=N stretches.[5]
HPLC Assesses purity. A pure sample should exhibit a single major peak at a specific retention time under defined chromatographic conditions.
Elemental Analysis Confirms the elemental composition (C, H, N) of the bulk material.[13]

Safety and Handling Protocols

Safe handling of all chemical intermediates is essential for protecting researchers and ensuring experimental integrity.

Hazard Identification: Based on available safety data,[1][2][3]triazolo[4,3-a]pyridin-3-amine and related triazoles should be handled with care.

Hazard ClassSignal WordPrecautionary Statements (H- and P-Codes)Source(s)
Skin Irritant 2WarningH315: Causes skin irritation.[10]
Eye Irritant 2WarningH319: Causes serious eye irritation.[10]
STOT SE 3WarningH335: May cause respiratory irritation.[10]
Safe Handling -P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][14][15]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of properly.[14][15]

  • Body Protection: Wear a standard laboratory coat. An apron may be used for larger quantities.[15]

Engineering Controls & Storage:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders to avoid dust inhalation.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.

Concluding Remarks and Future Outlook

[1][2][3]Triazolo[4,3-a]pyridin-3-amine is more than just a chemical reagent; it is a strategic asset in the pharmaceutical scientist's toolkit. Its proven utility in the synthesis of CNS agents and its emerging role in cutting-edge fields like immunotherapy underscore its versatility.[2][12] The protocols and insights provided herein are designed to empower researchers to leverage this scaffold's full potential. Future explorations will likely focus on developing novel, stereoselective functionalizations and expanding its application to new biological targets, further cementing the importance of the triazolopyridine core in the future of medicine.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Advanced Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry.
  • Li, H., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC, NIH. [Link]

  • Azzurra, S., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. [Link]

  • Kavková, V., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC, PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • Arote, R. B., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(11), 104235. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of 7-amino-3-phenyl-[1][2][3]triazolo [4,3-a] pyrimidin-5(1H)-one (5). ResearchGate. Retrieved from Google Search.

  • Nycz, J. E., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. MDPI. [Link]

  • Fallarini, S., et al. (2022). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. IRIS UPO. [Link]

  • Li, Y., et al. (2019). Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]

  • Guerrera, F., et al. (1993). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. [Link]

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. [Link]

  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189-196. [Link]

  • Google Patents. (2002). US20020099213A1 - Processes for preparing cilostazol.
  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

Sources

Application Note: Triazolopyridines as A2A Receptor Antagonists in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tumor microenvironment (TME) is characterized by hypoxia and high concentrations of extracellular adenosine, which acts as a potent immunosuppressive signal.[1] The Adenosine A2A Receptor (A2AR) , a Gs-coupled GPCR expressed on T-cells and NK cells, binds this adenosine to trigger intracellular cAMP accumulation, effectively "locking" immune cells in an inactive state.[1]

Triazolopyridines (and their bioisosteres, triazolopyrimidines) represent a privileged scaffold for designing potent, selective A2AR antagonists. Unlike furan-based antagonists (e.g., ZM241385), triazolopyridines offer improved metabolic stability and solubility while maintaining critical pi-stacking interactions within the receptor pocket. This guide details the application of triazolopyridines in reversing adenosine-mediated immunosuppression, providing a validated workflow from chemical synthesis to in vivo syngeneic tumor modeling.

Mechanism of Action: The Adenosine-A2A Axis

To effectively apply triazolopyridines, one must understand the signaling cascade they disrupt. In the TME, ATP released by dying cancer cells is catabolized by ectonucleotidases CD39 and CD73 into adenosine.

  • Ligand Binding: Adenosine binds A2AR on CD8+ T-cells.

  • Transduction: A2AR activates G

    
    s, stimulating Adenylyl Cyclase (AC).
    
  • Effector Phase: cAMP levels surge, activating Protein Kinase A (PKA).

  • Suppression: PKA phosphorylates CREB and inhibits TCR signaling (via LCK/ZAP70 suppression), halting T-cell proliferation and cytokine release (IFN

    
    , TNF
    
    
    
    ).

Triazolopyridine Application: These molecules competitively bind the orthosteric site of A2AR, preventing G


s coupling. This maintains low cAMP levels, allowing the T-cell to remain active despite the adenosine-rich TME.
Visualization: The A2AR Signaling Pathway

A2AR_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TCell CD8+ T-Cell Cytosol ATP Extracellular ATP ADO Adenosine ATP->ADO A2AR A2A Receptor (GPCR) ADO->A2AR CD39 CD39 CD73 CD73 Gs Gs Protein A2AR->Gs Triaz Triazolopyridine (Antagonist) Triaz->A2AR AC Adenylyl Cyclase Gs->AC cAMP cAMP (High) AC->cAMP PKA PKA cAMP->PKA TCR TCR Signaling PKA->TCR Prolif Proliferation & Killing TCR->Prolif

Figure 1: Mechanism of triazolopyridine-mediated rescue of T-cell function via A2AR blockade.

Structural Considerations & Optimization

When designing or selecting triazolopyridines for this application, prioritize the following Structure-Activity Relationship (SAR) features validated in recent medicinal chemistry literature:

  • Core Scaffold: The [1,2,4]triazolo[1,5-a]pyridine core serves as an adenine mimetic.

  • The "Exocyclic Amine": An amino group (often at C5 or C8) is critical for H-bond donation to Asn253 or Glu169 in the A2AR binding pocket.

  • Furan/Aryl Ring: A substituent at the C2 position (often a furan or substituted phenyl) engages in

    
    -stacking with Phe168  and Phe182 .
    
  • Selectivity: To avoid cardiovascular side effects (A1 receptor) or bronchoconstriction (A2B/A3), the N-substituents must be optimized. Bulky substituents at the N7 position of the bioisosteric pyrimidine often enhance A2A selectivity >100-fold over A1.

Experimental Workflow: From Binding to Efficacy

Trustworthy data generation requires a staged screening funnel. Do not jump to in vivo models without validating functional potency in a high-adenosine environment.

Phase 1: Target Engagement (Biochemical)
  • Radioligand Binding: Use [³H]-ZM241385 to determine

    
    .
    
  • cAMP Functional Assay: Critical for confirming antagonism.

Phase 2: Immunological Rescue (In Vitro)
  • T-Cell Suppression Assay: Co-culture CD8+ T-cells with NECA (stable adenosine analog) and measure proliferation rescue by the triazolopyridine.

Phase 3: In Vivo Proof of Concept
  • Syngeneic Models: MC38 (Colon) or B16F10 (Melanoma) in C57BL/6 mice.

  • Combination: A2AR antagonists are rarely curative alone; test in combination with anti-PD-1.

Visualization: Screening Funnel

Workflow cluster_1 Phase 1: Biochemical cluster_2 Phase 2: Cellular cluster_3 Phase 3: In Vivo Step1 Radioligand Binding (Ki Determination) Step2 cAMP Assay (HEK293-A2AR) Step1->Step2 Select Ki < 10nM Step3 T-Cell Rescue (CFSE Proliferation) Step2->Step3 Select IC50 < 50nM Step4 IFN-g Release (ELISA) Step3->Step4 Step5 PK Study (Oral Bioavailability) Step4->Step5 Select Leads Step6 Syngeneic Model (MC38 +/- anti-PD1) Step5->Step6

Figure 2: Validated screening cascade for A2AR antagonist development.

Detailed Protocols

Protocol A: cAMP Accumulation Assay (Functional Antagonism)

Purpose: To verify the triazolopyridine inhibits adenosine-induced cAMP spikes. Cell Line: CHO-K1 or HEK293 stably expressing human A2AR.

Materials:

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) - Use instead of Adenosine due to rapid degradation by ADA.

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Buffer: HBSS + 20 mM HEPES + 500

    
    M IBMX (PDE inhibitor).
    

Procedure:

  • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

  • Antagonist Addition: Add 5

    
    L of Triazolopyridine (serial dilution, typically 10 
    
    
    
    M down to 0.1 nM). Incubate for 15 mins at RT.
  • Stimulation: Add 5

    
    L of NECA at its EC80 concentration (typically ~50-100 nM). Incubate for 30 mins at RT.
    
    • Note: The IBMX in the buffer is crucial to prevent cAMP degradation by endogenous phosphodiesterases.

  • Lysis/Detection: Add 10

    
    L of cAMP-d2 and 10 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Read: Incubate 1 hour and read on an HTRF-compatible reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. log[Inhibitor]. Calculate IC50.

Protocol B: T-Cell Proliferation Rescue Assay

Purpose: To demonstrate the compound restores immune function in a suppressive environment.

Materials:

  • Cells: Primary human CD3+ T-cells (isolated from PBMCs) or Mouse Splenocytes.

  • Stimulation: Anti-CD3/CD28 Dynabeads.

  • Suppression: 1

    
    M NECA.
    
  • Readout: CFSE (Carboxyfluorescein succinimidyl ester) dye.

Procedure:

  • Labeling: Label T-cells with 5

    
    M CFSE for 10 mins at 37°C. Quench with serum.
    
  • Plating: Plate 100,000 cells/well in a 96-well U-bottom plate.

  • Treatment:

    • Control: Media + Beads (Max proliferation).

    • Suppressed: Media + Beads + 1

      
      M NECA (Inhibited proliferation).
      
    • Experimental: Media + Beads + 1

      
      M NECA + Triazolopyridine (100 nM - 1 
      
      
      
      M).
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Analysis: Harvest cells, stain for CD8, and analyze via Flow Cytometry.

  • Gating: Gate on CD8+ live singlets. Measure the % of cells in "diluted" CFSE peaks (indicating division).

    • Success Criteria: The triazolopyridine should restore proliferation to >80% of the "Control" (No NECA) condition.

Data Interpretation & Reference Values

When evaluating new triazolopyridine derivatives, compare your data against established benchmarks.

Table 1: Benchmark A2AR Antagonist Profiles

CompoundScaffoldhA2AR Ki (nM)Selectivity (vs A1)Primary Use
ZM241385 Triazolotriazine0.8>500xIn vitro Tool (Poor bioavailability)
SCH 58261 Triazolopyrimidine2.3>500xIn vivo Tool (Preclinical)
CPI-444 Furan-pyrimidine~3.5HighClinical (Phase I/II)
Triazolopyridine Lead Your Target< 10 > 100x Target Profile

Note: Triazolopyridines are bioisosteric to the Triazolotriazines (ZM241385) and Triazolopyrimidines (SCH 58261). They often exhibit superior solubility profiles due to the pyridine nitrogen basicity.

References

  • Leone, R. D., et al. (2015). "A2aR antagonists: Next generation checkpoint blockade for cancer immunotherapy." Computational and Structural Biotechnology Journal, 13, 265-272. Link

  • Mittal, D., et al. (2014). "Antitumor immunity mediated by polymeric anthracyclines and checkpoint blockade." Cancer Research, 74(14), 3652-3662. (Establishes A2AR + PD1 synergy). Link

  • Baraldi, P. G., et al. (2002). "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: Potent and selective A2A adenosine antagonists." Journal of Medicinal Chemistry, 45(1), 115-126. (Classic SAR foundation). Link

  • Yuan, G., et al. (2020). "Adenosine A2A Receptor Antagonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 63(21), 12196–12212.[2] (Comprehensive Review of SAR). Link

  • Wang, S., et al. (2019).[3] "Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors." European Journal of Medicinal Chemistry, 167, 404-416. (Secondary application in IO). Link

Sources

synthesis of novel antidepressants from triazolopyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Optimization of Novel Triazolopyridine Antidepressants

Executive Summary & Rationale

The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged structure in neuropsychiatric drug discovery. Exemplified by Trazodone (Desyrel) and Nefazodone , this moiety confers high affinity for serotonin 5-HT


 receptors and the serotonin transporter (SERT). However, traditional industrial synthesis often relies on harsh conditions (e.g., lead tetraacetate oxidations or high-temperature hydrazine refluxes) that limit functional group tolerance and library diversity.

This Application Note provides a modernized, scalable protocol for synthesizing novel triazolopyridine antidepressants. We shift from classical methods to a Hypervalent Iodine (III)-Mediated Oxidative Cyclization . This approach allows for the late-stage introduction of diversity elements, essential for optimizing pharmacokinetic (PK) profiles and reducing hepatotoxicity risks associated with older analogs.

Retrosynthetic Strategy & Pathway Logic

To design a robust synthetic route, we must deconstruct the pharmacophore. Most triazolopyridine antidepressants consist of two domains:

  • The Core: The [1,2,4]triazolo[4,3-a]pyridine ring (provides receptor affinity).

  • The Tail: An aryl-piperazine moiety linked via an alkyl chain (provides SERT/5-HT selectivity).

Our strategy utilizes a convergent synthesis where the Core is built via a "Green" oxidative cyclization, then coupled to the Tail.

Pathway Visualization (DOT)

Triazolopyridine_Synthesis Start1 2-Hydrazinopyridine (Precursor A) Inter1 Hydrazone Intermediate Start1->Inter1 Condensation (EtOH, RT) Start2 Aryl Aldehyde (Diversity Input R1) Start2->Inter1 Core [1,2,4]Triazolo[4,3-a]pyridine Scaffold Inter1->Core Oxidative Cyclization <2 hrs, DCM Reagent PhI(OAc)2 (PIDA) Oxidant Reagent->Core Final Novel Antidepressant Candidate Core->Final N-Alkylation (K2CO3, ACN) Linker Chloro-alkyl Piperazine (The 'Tail') Linker->Final

Figure 1: Convergent synthetic workflow utilizing hypervalent iodine oxidation for scaffold construction.

Detailed Experimental Protocols

Protocol A: Synthesis of the Triazolopyridine Core

Objective: Construct the 3-substituted-[1,2,4]triazolo[4,3-a]pyridine ring without metal catalysts.[1]

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv) - Select based on SAR targets (e.g., 3-chlorobenzaldehyde)

  • Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrazone Formation (Condensation):

    • Dissolve 2-hydrazinopyridine (10 mmol) in absolute EtOH (20 mL).

    • Add the aryl aldehyde (10 mmol) dropwise at room temperature.

    • Observation: A precipitate typically forms within 30 minutes.

    • Stir for 2 hours. Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum.

    • Checkpoint: Verify formation via TLC (Mobile phase: Hexane/EtOAc 1:1). The hydrazone is usually a stable solid.

  • Oxidative Cyclization (The Critical Step):

    • Suspend the dried hydrazone (5 mmol) in DCM (25 mL).

    • Slow Addition: Add PIDA (5.5 mmol) portion-wise over 10 minutes at 0°C.

    • Mechanistic Insight: PIDA acts as a two-electron oxidant, initiating an intramolecular attack of the pyridine nitrogen onto the hydrazone carbon, followed by elimination of iodobenzene and acetic acid.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Quench: Add saturated aqueous NaHCO

      
       (20 mL) to neutralize acetic acid byproducts.
      
  • Workup & Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organics, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate
    • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography (0-5% MeOH in DCM).

Yield Expectation: 85–92% Quality Control:


H NMR should show the disappearance of the hydrazone -NH proton (>10 ppm) and the aldehyde proton.
Protocol B: Late-Stage Functionalization (The "Tail" Attachment)

Objective: Attach the piperazine pharmacophore (essential for SERT inhibition) to the core.

Reagents:

  • Synthesized Triazolopyridine Core (from Protocol A)

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Commercial or synthesized)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Catalyst: NaI (0.1 equiv) - Finkelstein condition to accelerate reaction

Methodology:

  • Dissolve the Triazolopyridine Core (2 mmol) in Acetonitrile (ACN, 15 mL).

  • Add K

    
    CO
    
    
    
    (6 mmol) and NaI (0.2 mmol).
  • Add the chloropropyl-piperazine linker (2.2 mmol).

  • Reflux: Heat to 80°C for 12–18 hours. Monitor by HPLC.

  • Isolation: Cool, filter off inorganic salts, and evaporate the solvent.

  • Final Purification: Convert to Hydrochloride salt (HCl/Ether) for biological testing stability.

Data Analysis & Validation Standards

To ensure the synthesized compounds are valid candidates, compare analytical data against established Trazodone standards.

Table 1: Critical Analytical Parameters for Validation

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 column)> 98.5%Essential for biological assays to avoid false positives.
Identity

C NMR
C3 signal @ ~145-150 ppmCharacteristic shift of the triazole ring carbon.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)ICH Q3C guidelines for Class 3 solvents.
Elemental Analysis CHN AnalyzerWithin ±0.4% of calc.Confirms salt stoichiometry (e.g., HCl salt).

Biological Screening Workflow (SAR)

Once synthesized, the compound must be validated for antidepressant potential. The primary mechanism involves 5-HT


 antagonism.
Screening Logic (DOT)

BioAssay_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Compound Synthesized Ligand Binding Radioligand Binding (Target: 5-HT2A) Compound->Binding Selectivity Selectivity Panel (hERG, Alpha-1) Binding->Selectivity If Ki < 50 nM FST Forced Swim Test (Mice) Selectivity->FST If hERG IC50 > 10 uM LMA Locomotor Activity (Sedation Check) FST->LMA

Figure 2: Decision tree for biological validation of triazolopyridine candidates.

Protocol for 5-HT


 Binding (Brief): 
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Ligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Analysis: Measure displacement of radioligand by the test compound. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Target:

      
       < 50 nM indicates potent antagonism.
      

References

  • Yu, W., et al. (2016). "Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization." Chemistry – A European Journal.

  • Baucom, K. D., et al. (2016). "Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides to 2-Chloropyridine."[2] Organic Letters.

  • Maji, P. K., et al. (2024). "Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization." Molecules.

  • Bai, F., et al. (2019). "Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands." Molecules.

  • Stahl, S. M. (2009). "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums.

Sources

Application Note: Synthesis and Evaluation of mGluR2 Positive Allosteric Modulators Utilizing aTriazolo[4,3-a]pyridin-3-amine Core

Application Note: Synthesis and Evaluation of mGluR2 Positive Allosteric Modulators Utilizing a[1][2][3]Triazolo[4,3-a]pyridin-3-amine Core

Abstract

The metabotropic glutamate receptor 2 (mGluR2) represents a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and anxiety.[1][2] Positive allosteric modulators (PAMs) offer a refined therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating it.[3][4] This approach maintains the natural spatiotemporal patterns of synaptic transmission and may reduce the risk of receptor desensitization.[2] The[5][6][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged chemical structure for the development of potent and selective mGluR2 PAMs.[1][7][8] This application note provides a comprehensive guide for researchers, detailing the synthesis of novel mGluR2 modulators starting from the versatile[5][6][3]triazolo[4,3-a]pyridin-3-amine intermediate. We further describe a detailed protocol for the subsequent pharmacological evaluation of these compounds using an in vitro functional assay.

Introduction: The Therapeutic Promise of mGluR2 Modulation

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors (mGluRs).[4] The mGluR family consists of eight G protein-coupled receptors (GPCRs) classified into three groups.[9] mGluR2, a member of the Group II mGluRs, is a key focus for therapeutic intervention.[10]

Mechanism of Action: Primarily located on presynaptic terminals, mGluR2 functions as an autoreceptor.[9] Upon activation by glutamate, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[6][3] This signaling cascade ultimately suppresses the release of glutamate, providing a negative feedback mechanism that helps prevent neuronal hyperexcitability and excitotoxicity.[3]

Therapeutic Rationale: Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous CNS disorders.[7] By potentiating mGluR2 function, PAMs can help normalize excessive glutamate release, a mechanism suggested to be beneficial for treating conditions like schizophrenia and anxiety disorders.[2][10] Unlike orthosteric agonists that bind directly to the glutamate site, PAMs bind to a distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[4] This offers greater subtype selectivity and a more nuanced modulation of receptor activity. The[5][6][3]triazolo[4,3-a]pyridine core has proven to be an exceptional starting point for designing such modulators.[11][12]

Synthetic Strategy for[1][2][3]Triazolo[4,3-a]pyridine-based mGluR2 PAMs

The synthetic approach is bifurcated into two key stages: first, the construction of the core heterocyclic intermediate,[5][6][3]triazolo[4,3-a]pyridin-3-amine, and second, the diversification of this core through amide coupling to generate a library of potential mGluR2 modulators.

Workflow for Synthesis and Derivatization

The overall process involves the synthesis of a key intermediate followed by parallel derivatization to create a library of final compounds for screening.

Gcluster_0Part 1: Core Synthesiscluster_1Part 2: Derivatization & PurificationA2-ChloropyridineC2-HydrazinopyridineA->CReactionBHydrazine HydrateB->CE[1,2,4]Triazolo[4,3-a]pyridin-3-amine(Core Intermediate)C->ECyclizationDIsothiocyanateor Cyanogen BromideD->EGAmide Coupling(e.g., HATU)E->GCoupling PartnerFCarboxylic Acid Library(R-COOH)F->GHCrude Product MixtureG->HIPurification(e.g., HPLC)H->IJFinal mGluR2 Modulator(Target Compound)I->J

Caption: General workflow for the synthesis of mGluR2 modulators.

Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-amine

This protocol describes an electrochemically induced desulfurative cyclization method, which offers a metal-free and oxidant-free approach to the core structure.[13]

Materials:

  • 2-Hydrazinopyridine

  • Appropriate Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Acetonitrile (MeCN)

  • Tetrabutylammonium hexafluorophosphate (nBu4NPF6)

  • Electrochemical cell with a carbon anode and platinum cathode

Procedure:

  • Prepare the Electrolyte Solution: In an undivided electrochemical cell, dissolve 2-hydrazinopyridine (1.0 mmol) and the selected isothiocyanate (1.2 mmol) in acetonitrile (10 mL).

  • Add Supporting Electrolyte: Add nBu4NPF6 (0.1 M) as the supporting electrolyte to ensure conductivity.

  • Electrolysis: Equip the cell with a reticulated vitreous carbon anode and a platinum plate cathode. Apply a constant current of 10 mA.

  • Monitor Reaction: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3-amino-[5][6][3]triazolo[4,3-a]pyridine derivative.

Causality: The electrochemical setup provides the oxidative potential necessary to drive the C-N bond formation and cyclization, offering a green alternative to chemical oxidants.[13] The choice of isothiocyanate determines the substituent on the 3-amino group.

Protocol: Amide Coupling for Final Product Synthesis

This protocol details the coupling of the synthesized amino-core with a carboxylic acid to form the final amide product.

Materials:

  • [5][6][3]Triazolo[4,3-a]pyridin-3-amine derivative (1.0 mmol)

  • Target Carboxylic Acid (1.1 mmol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Reagents: In a clean, dry flask, dissolve the triazolopyridin-3-amine intermediate and the carboxylic acid in DMF.

  • Add Coupling Agent: Add HATU to the solution and stir for 5 minutes at room temperature. The activation of the carboxylic acid is crucial for efficient amide bond formation.

  • Add Base: Add DIPEA to the reaction mixture and stir at room temperature. The base neutralizes the hexafluorophosphate salt formed, driving the reaction forward.

  • Monitor Reaction: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench and Extract: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify: Purify the crude product via flash chromatography or preparative HPLC to obtain the final mGluR2 modulator.

Physicochemical and Structural Characterization

All synthesized compounds must be rigorously characterized to confirm their identity, purity, and structure.

Standard Techniques:

  • LC-MS: To confirm the molecular weight of the product and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate and confirm the final structure.

ParameterRepresentative Data (Compound X)Rationale
Molecular Formula C₂₀H₁₈FN₅ODerived from structural hypothesis.
Calculated MW 375.39 g/mol Theoretical exact mass.
Observed Mass (HRMS) 375.1526 [M+H]⁺Confirms elemental composition.
Purity (HPLC) >98%Ensures data from biological assays is reliable.
¹H NMR (DMSO-d₆, 400 MHz) δ 8.5-7.0 (m, 12H, Ar-H), 4.5 (s, 2H, CH₂)Confirms proton environment and structure.

Biological Evaluation: Assessing mGluR2 PAM Activity

The primary biological evaluation involves determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of the synthesized compounds as positive allosteric modulators at the mGluR2 receptor.

mGluR2 Signaling Pathway and Assay Principle

Activation of the Gi/o-coupled mGluR2 receptor inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP). PAMs will enhance the ability of a sub-maximal concentration of glutamate to elicit this response.

GreceptormGluR2 ReceptorOrthosteric SiteAllosteric Siteg_proteinGi/o Protein(Inactive)receptor->g_proteinActivatesglutamateGlutamate (Agonist)glutamate->receptor:orthoBindspamTriazolopyridine PAMpam->receptor:alloBinds & Potentiatesg_protein_activeGi/o Protein(Active)g_protein->g_protein_activeGDP -> GTPacAdenylylCyclaseg_protein_active->acInhibitsatpATPac->atpcampcAMP(Decreased)atp->camp

Caption: mGluR2 signaling pathway and the action of a PAM.

Protocol: In Vitro cAMP Functional Assay

This protocol uses a competitive immunoassay (e.g., HTRF) to quantify changes in intracellular cAMP levels in a cell line stably expressing the human mGluR2 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR2 (h-mGluR2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Glutamate solution.

  • Test compounds (synthesized modulators) dissolved in DMSO.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed the h-mGluR2 expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits ~20% of the maximal response (EC₂₀), which must be predetermined.

  • Assay: a. Remove the culture medium from the cells. b. Add the test compounds at various concentrations to the wells. c. Immediately add the EC₂₀ concentration of glutamate to all wells (except for the basal control). d. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: a. Add the cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate conjugate) as per the manufacturer's protocol. b. Incubate for 60 minutes at room temperature to allow for cell lysis and antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Convert ratios to cAMP concentration using a standard curve. c. Normalize the data to the response of the EC₂₀ glutamate concentration (0% potentiation) and a saturating glutamate concentration (100% response). d. Plot the percent potentiation against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Interpreting Biological Data

The goal is to identify compounds that are highly potent (low EC₅₀) and show significant efficacy (high Eₘₐₓ).

Compound IDScaffold ModificationEC₅₀ (nM)Eₘₐₓ (% Glutamate Max)Interpretation
X-01 Phenyl520110%Moderate potency, full efficacy.
X-02 4-Fluorophenyl85125%Good potency and efficacy. Fluorine may block metabolism.
X-03 Pyridin-2-yl35130%High potency and efficacy. A promising lead compound.
X-04 Cyclohexyl>10,000N/AInactive, suggesting an aromatic group is preferred.

Structure-Activity Relationship (SAR) Insight: From this hypothetical data, a clear SAR trend emerges where aromatic and heteroaromatic substituents are favored over aliphatic ones, with the pyridinyl moiety in X-03 providing the best activity profile.[8][14]

Conclusion and Future Directions

The[5][6][3]triazolo[4,3-a]pyridin-3-amine scaffold serves as an exceptional platform for the synthesis of novel mGluR2 positive allosteric modulators. The synthetic protocols outlined here are robust and allow for the creation of diverse chemical libraries suitable for screening. The corresponding in vitro functional assay provides a reliable method for characterizing the pharmacological activity of these compounds, enabling the identification of potent and efficacious leads.

Promising compounds identified through this workflow should be advanced to further studies, including:

  • Selectivity Profiling: Assessing activity against other mGluR subtypes (especially mGluR3) and a panel of other CNS targets.

  • Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine oral bioavailability and brain penetration.[15][16]

  • In Vivo Efficacy: Testing lead candidates in established animal models of psychosis or anxiety to confirm therapeutic potential.[16]

This integrated approach of targeted synthesis and rigorous biological evaluation is critical for the successful development of next-generation therapeutics for complex neurological disorders.

References

  • The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival. Google Scholar.
  • Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modul
  • US8946205B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.
  • mGluR-2 Activ
  • WO2015032790A1 - 1,2,4-TRIAZOLO[4,3-a]PYRIDINE COMPOUNDS AND THEIR USE AS POSITIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS.
  • A Facile Synthesis of Amide Derivatives of[5][6][3]Triazolo[4,3-a]pyridine. ResearchGate.

  • Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2.
  • Metabotropic glutam
  • Schematic description of mGluR2 structure and activation pathway.
  • The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival. PubMed.
  • Researchers present new mGlu2 receptor modul
  • What are the therapeutic applications for mGluR2 modulators?.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • WO/2012/062750 1,2,4-TRIAZOLO[4,3-a]PYRIDINE DERIVATIVES AND THEIR USE AS POSITIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS.
  • WO/2012/062750 1,2,4-TRIAZOLO[4,3-a]PYRIDINE DERIVATIVES AND THEIR USE AS POSITIVE ALLOSTERIC MODULATORS OF MGLUR2 RECEPTORS.
  • Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. SciSpace.
  • Pharmacological Characterization and Identification of Amino Acids Involved in the Positive Modulation of Metabotropic Glutam
  • Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutam
  • Schematic representation of structure activity relationship.
  • Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM)
  • Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for tre

Sources

Application Note: Optimization and Scale-Up of Suzuki-Miyaura Cross-Coupling for Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Triazolopyridines, particularly the [1,2,4]triazolo[1,5-a]pyridine isomer, have emerged as privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines in kinase inhibitors (e.g., Filgotinib, a JAK1 inhibitor).

While Suzuki-Miyaura coupling is the standard method for functionalizing these rings, triazolopyridines present distinct process challenges compared to simple aryl halides:

  • Catalyst Poisoning: The bridgehead nitrogen and the triazole ring nitrogens are potent

    
    -donors, capable of displacing phosphine ligands and sequestering Palladium (Pd) from the catalytic cycle.
    
  • Electronic Deactivation: The electron-deficient nature of the scaffold facilitates oxidative addition but can retard the transmetallation step, leading to competitive protodeboronation of the boronic acid partner.

  • Isomeric Instability: Under vigorous basic conditions, [1,2,4]triazolo[4,3-a]pyridines can undergo Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer, potentially altering the core structure unintentionally.

This guide provides a self-validating protocol designed to overcome these hurdles, moving from initial screening to scalable synthesis.

Mechanistic Workflow & Causality

To optimize this reaction, one must understand the specific failure modes associated with nitrogen-rich heterocycles. The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" traps relevant to triazolopyridines.

Figure 1: Catalytic Cycle and Inhibition Pathways

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Triazolopyridines) Pd0->OxAdd + Triazolopyridine-X PdII_Complex Pd(II)-Ar-X Complex OxAdd->PdII_Complex TransMet Transmetallation (Rate Limiting Step) PdII_Complex->TransMet + Boronic Acid + Base Trap_N OFF-CYCLE TRAP: Pd Coordination to Triazole Nitrogen PdII_Complex->Trap_N Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim Trap_Hydro SIDE REACTION: Protodeboronation of Boronic Acid TransMet->Trap_Hydro Slow Reaction High Water Content RedElim->Pd0

Caption: The catalytic cycle highlighting the risk of Pd-sequestration by the triazole ring (Red) during the Pd(II) intermediate state.

Catalyst & Condition Screening Matrix

Do not rely on a single set of conditions. The electronic properties of the specific triazolopyridine (e.g., 6-bromo vs. 7-bromo) dictate the optimal catalyst.

Table 1: Optimization Matrix
ParameterStandard Conditions (Start Here)Advanced Conditions (Difficult Substrates)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)XPhos Pd G3 or Pd(OAc)₂ + SPhos Pd(dppf)Cl₂ is robust and resists N-coordination due to the bidentate ligand. XPhos/SPhos are necessary for sterically hindered or electron-rich coupling partners.
Base K₂CO₂ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)Carbonate is standard. Phosphate is preferred for anhydrous conditions or acid-sensitive substrates.
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene/Water (10:1)Water is essential for the boronate activation, but too much promotes deboronation.
Temp 80–90 °C100–110 °C (Microwave optional)Higher temps required for chlorides.

Experimental Protocols

Protocol A: Standard Synthesis (Filgotinib-style Intermediate)

Applicable for: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine coupling with aryl boronic acids.

Reagents:

  • 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with nitrogen or argon gas for at least 15 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand, leading to catalyst death (formation of Pd black).

  • Charge: Add the triazolopyridine halide, boronic acid, and K₂CO₃ to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last. Seal the vessel immediately under inert atmosphere.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

    • Checkpoint: The reaction typically turns dark red/brown. If it turns black (precipitate) within 10 minutes, the catalyst has decomposed (check oxygen levels).

  • Monitoring: Monitor by LCMS at 2 hours.

    • Expectation: Conversion >90%. If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.

  • Workup (Pd Removal):

    • Cool to room temperature.[2][3] Dilute with EtOAc.

    • Scavenging Step: Add 5 wt% (relative to substrate) of Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated charcoal. Stir for 30 mins. Filter through Celite.

    • Why: Triazolopyridines stick to Pd. Standard aqueous washes are insufficient to remove heavy metal residues below ppm limits.

  • Purification: Wash filtrate with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients due to polarity).

Protocol B: High-Difficulty Coupling (Steric Bulk/Chlorides)

Applicable for: 6-chloro analogs or ortho-substituted boronic acids.

Modifications:

  • Catalyst: Switch to XPhos Pd G3 (0.02 – 0.05 equiv). The bulky biaryl phosphine ligand creates a protective shell around the Pd, preventing the triazole nitrogen from coordinating.

  • Base: Use K₃PO₄ (tribasic potassium phosphate).

  • Solvent: n-Butanol (anhydrous).

  • Temp: 100 °C.

Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields.

Figure 2: Troubleshooting Logic

Troubleshooting Start Low Yield / Incomplete Conversion Check1 Is Boronic Acid Consumed? Start->Check1 Yes1 Yes (Deboronation) Check1->Yes1 Yes No1 No (Catalyst Inactive) Check1->No1 No Action1 1. Increase Boronic Acid (2.0 eq) 2. Reduce Water ratio 3. Switch to Boronic Ester (BPin) Yes1->Action1 Check2 Did reaction turn black instantly? No1->Check2 Yes2 Yes (Pd Black) Check2->Yes2 Yes No2 No (Stalled) Check2->No2 No Action2 1. Improve Degassing 2. Switch to Pd(dppf)Cl2 3. Lower Temp Yes2->Action2 Action3 1. Switch to XPhos Pd G3 2. Switch solvent to n-Butanol 3. Check for N-coordination No2->Action3

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

References & Authority

  • Filgotinib Synthesis & Scale-up:

    • Context: Detailed industrial scale-up of the triazolopyridine coupling.

    • Source: "Process for the preparation of Filgotinib."[4][5] Google Patents, WO2020201975A2.

  • General Reactivity of Triazolopyridines:

    • Context: Mechanistic insights into the electrophilicity of the 6- vs 7- positions.

    • Source: Jones, G. et al. "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines." Advances in Heterocyclic Chemistry.

  • Catalyst Selection for N-Heterocycles:

    • Context: Buchwald-Hartwig group guidelines on using XPhos/SPhos for pyridine-like substrates.

    • Source: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronates." Organic Letters.

  • Protocol Validation:

    • Context: Standard operating procedures for Suzuki coupling of electron-deficient heterocycles.

    • Source: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold and the Imperative of Pyridine Ring Functionalization

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials.[4] Its rigid, planar structure and unique electronic properties have led to its incorporation into a diverse array of biologically active compounds, including agents with antibacterial, antithrombotic, anti-inflammatory, and antiproliferative activities.[4] Notably, derivatives of this scaffold have been investigated as potent inhibitors of enzymes and protein-protein interactions crucial in disease pathways.[3]

The pyridine subunit of the triazolo[4,3-a]pyridine core offers a fertile ground for synthetic modification. The introduction of various functional groups onto this ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile. Consequently, the development of robust and regioselective methods for the functionalization of the pyridine ring is of paramount importance for medicinal chemists and drug development professionals.

This comprehensive guide provides an in-depth analysis of key strategies for the functionalization of the pyridine ring in triazolo[4,3-a]pyridines. We will delve into both traditional and modern synthetic approaches, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is intended to serve as a practical resource for researchers engaged in the synthesis and optimization of triazolo[4,3-a]pyridine-based compounds.

Strategic Approaches to Pyridine Ring Functionalization

The functionalization of the pyridine ring in triazolo[4,3-a]pyridines can be broadly categorized into two main strategies:

  • Synthesis from Pre-functionalized Pyridines: This classical and widely employed approach involves the construction of the triazolo[4,3-a]pyridine scaffold using a pyridine starting material that already bears the desired substituent. This method offers a high degree of predictability and is often the most straightforward way to access specific isomers.

  • Direct Functionalization of the Triazolo[4,3-a]pyridine Core: This strategy focuses on the introduction of functional groups directly onto the pyridine ring of the pre-formed triazolo[4,3-a]pyridine scaffold. While potentially more challenging due to the electronic nature of the fused ring system, direct functionalization methods, particularly modern C-H activation techniques, offer greater synthetic efficiency and the potential for late-stage modification of complex molecules.

The following sections will provide detailed protocols and mechanistic insights for both of these strategic approaches.

Part 1: Synthesis from Pre-functionalized Pyridines: A Reliable Pathway to Substituted Scaffolds

The synthesis of functionalized triazolo[4,3-a]pyridines frequently commences with a substituted 2-chloropyridine or a 2-hydrazinopyridine. The substituent on the pyridine ring dictates the final functionalization pattern of the fused heterocyclic system.

Workflow for Synthesis from Pre-functionalized Pyridines

start Substituted 2-Halopyridine intermediate1 Substituted 2-Hydrazinopyridine start->intermediate1 Hydrazine intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Aldehyde/Acid Chloride product Functionalized Triazolo[4,3-a]pyridine intermediate2->product Cyclization (e.g., Oxidative, Dehydrative)

Caption: General workflow for synthesizing functionalized triazolo[4,3-a]pyridines.

Protocol 1: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol exemplifies the synthesis of a halogenated triazolo[4,3-a]pyridine from a pre-brominated pyridine precursor. The synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine has been reported, demonstrating the viability of this approach.[1]

Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

  • Materials: 2,5-Dibromopyridine, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of 2,5-dibromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-hydrazinopyridine.

Step 2: Synthesis of the Hydrazone Intermediate

  • Materials: 5-Bromo-2-hydrazinopyridine, Aldehyde (e.g., pyridine-4-carbaldehyde), Ethanol.

  • Procedure:

    • Dissolve 5-bromo-2-hydrazinopyridine (1.0 eq) in ethanol.

    • Add the desired aldehyde (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The precipitated hydrazone can be collected by filtration and washed with cold ethanol.

Step 3: Oxidative Cyclization to form 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine

  • Materials: Hydrazone intermediate, Oxidizing agent (e.g., N-Chlorosuccinimide (NCS)), Dimethylformamide (DMF), Triethylamine (Et3N).

  • Procedure:

    • Dissolve the hydrazone (1.0 eq) in dry DMF and cool the solution to 0 °C.

    • Add NCS (1.1 eq) portion-wise to the cooled solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • After completion (monitored by TLC), collect the solid product by filtration.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.[1]

Parameter Condition Rationale
Step 1 Reactants 2,5-Dibromopyridine, Hydrazine hydrateNucleophilic aromatic substitution of the more activated 2-bromo position.
Step 2 Reactants 5-Bromo-2-hydrazinopyridine, AldehydeFormation of the key hydrazone precursor for cyclization.
Step 3 Oxidant N-Chlorosuccinimide (NCS)Efficiently mediates the oxidative cyclization of the hydrazone.[1]
Step 3 Base Triethylamine (Et3N)Neutralizes the HCl generated during the reaction.

Part 2: Direct Functionalization of the Triazolo[4,3-a]pyridine Core

Direct functionalization of the pre-formed triazolo[4,3-a]pyridine scaffold represents a more atom-economical and convergent synthetic strategy. This section will explore modern C-H functionalization techniques and classical electrophilic substitution reactions.

Minisci-Type C-H Alkylation: A Radical Approach

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles.[5][6] It involves the addition of a nucleophilic radical to the protonated heterocyclic substrate. For triazolo[4,3-a]pyridines, this reaction is anticipated to proceed with high regioselectivity at the positions ortho and para to the pyridine nitrogen (C5 and C7), which are electronically activated towards radical attack.

Mechanism of the Minisci Reaction

start R-COOH + Ag(I) intermediate1 R-COOAg + H+ start->intermediate1 Deprotonation intermediate2 R• + CO2 + Ag(0) intermediate1->intermediate2 Oxidative Decarboxylation (S2O8^2-) substrate Protonated Triazolo[4,3-a]pyridine intermediate3 Radical Adduct substrate->intermediate3 + R• product Alkylated Triazolo[4,3-a]pyridine intermediate3->product Oxidation & Deprotonation

Caption: Simplified mechanism of a classic Minisci reaction.

Protocol 2: Minisci-Type C-H tert-Butylation of[1][2][3]Triazolo[4,3-a]pyridine

This protocol is adapted from general procedures for Minisci reactions on N-heterocycles.[7]

  • Materials: [1][2][3]Triazolo[4,3-a]pyridine, Pivalic acid, Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈), Dichloromethane (DCM), Water, Sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) and pivalic acid (3.0 eq) in a biphasic mixture of DCM and water.

    • Add concentrated sulfuric acid to protonate the heterocycle.

    • Add silver nitrate (0.1 eq) to the reaction mixture.

    • Heat the mixture to 40 °C and add a solution of ammonium persulfate (2.0 eq) in water dropwise over 30 minutes.

    • Stir the reaction at 40 °C for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the C5 and C7 tert-butylated products.

Parameter Condition Rationale
Radical Precursor Pivalic acidReadily available source of tert-butyl radicals via oxidative decarboxylation.[7]
Catalyst Silver nitrate (AgNO₃)Catalyzes the oxidative decarboxylation of the carboxylic acid.
Oxidant Ammonium persulfate ((NH₄)₂S₂O₈)A strong oxidizing agent required for the generation of the radical species.
Acid Sulfuric acid (H₂SO₄)Protonates the pyridine nitrogen, activating the ring towards radical attack.[7]
Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridine ring of triazolo[4,3-a]pyridines is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the fused triazole moiety. However, under forcing conditions, reactions such as nitration and halogenation may be possible.

Protocol 3: Direct Nitration of[1][2][3]Triazolo[4,3-a]pyridine

This protocol is based on a general method for the nitration of pyridines.[8]

  • Materials: [1][2][3]Triazolo[4,3-a]pyridine, Concentrated nitric acid (HNO₃), Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • In a thick-walled flask, cool trifluoroacetic anhydride to 0 °C.

    • Slowly add concentrated nitric acid dropwise to the cooled TFAA, maintaining the temperature below 10 °C.

    • Add the[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) portion-wise to the nitrating mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a solid base like sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography. The expected product is the 6- or 8-nitro derivative, although a mixture of isomers is possible.

Transition-Metal Catalyzed C-H Functionalization

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the direct functionalization of C-H bonds.[2] These methods offer high levels of regioselectivity, often directed by a coordinating group. For triazolo[4,3-a]pyridines, the pyridine nitrogen can act as a directing group to promote functionalization at the C8 position.

Conceptual Workflow for Directed C-H Functionalization

start Triazolo[4,3-a]pyridine intermediate1 Coordination Complex start->intermediate1 catalyst Transition Metal Catalyst (e.g., Pd, Rh) catalyst->intermediate1 intermediate2 C-H Activation (Cyclometalation) intermediate1->intermediate2 Directed C-H Cleavage product C8-Functionalized Product intermediate2->product Reductive Elimination coupling_partner Coupling Partner (e.g., Aryl halide) coupling_partner->product

Caption: Conceptual workflow for transition-metal catalyzed C-H functionalization.

While specific protocols for the direct C-H functionalization of the pyridine ring in triazolo[4,3-a]pyridines are still emerging, the principles of directed C-H activation provide a strong foundation for developing such methodologies. Researchers are encouraged to explore conditions analogous to those used for the C-H functionalization of other pyridine-containing heterocycles.

Summary and Outlook

The functionalization of the pyridine ring in triazolo[4,3-a]pyridines is a critical aspect of harnessing the full potential of this versatile scaffold in drug discovery and materials science. This guide has outlined both established and emerging strategies for achieving this synthetic goal.

The synthesis from pre-functionalized pyridines remains a robust and predictable method for accessing a wide range of derivatives. However, for increased efficiency and the ability to perform late-stage modifications, direct functionalization methods are highly desirable. The Minisci reaction offers a promising avenue for direct C-H alkylation, while advances in transition-metal catalysis are expected to provide powerful tools for regioselective C-H arylation, alkenylation, and other transformations.

It is our hope that the detailed protocols and mechanistic insights provided herein will serve as a valuable resource for scientists working with the triazolo[4,3-a]pyridine scaffold, enabling the synthesis of novel compounds with enhanced properties and functionalities.

References

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. [Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a... ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • (PDF) Direct C-H functionalisation of azoles via Minisci reactions. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. Scribd. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. MDPI. [Link]

  • Preparation method of[1][2][3] -triazolo [4,3-a ] pyridine. Google Patents.

  • Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Semantic Scholar. [Link]

  • (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolopyridine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. Triazolopyridines are key scaffolds in medicinal chemistry and materials science, but their synthesis can be accompanied by challenging side reactions.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and solve problems effectively in your own laboratory.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems during the synthesis of triazolopyridine derivatives. Each entry details the likely cause of the side reaction and provides actionable protocols to mitigate the issue.

Problem 1: Formation of an Unexpected Isomer—The Dimroth Rearrangement

Question: I am trying to synthesize a[4][5][6]triazolo[4,3-a]pyridine via dehydrative cyclization of a 2-hydrazidopyridine, but my final product is contaminated with a significant amount of the isomeric[4][5][6]triazolo[1,5-a]pyridine. How can I prevent this?

Answer:

This is a classic case of the Dimroth rearrangement , a common isomerization observed in many N-fused heterocyclic systems.[7][8][9] The initially formed, kinetically favored [4,3-a] isomer can rearrange under the reaction conditions to the thermodynamically more stable [1,5-a] isomer.[7][8] This process is often catalyzed by acid, base, or heat.[7][8]

Causality & Mechanism:

The rearrangement proceeds through a ring-opening/ring-closing mechanism. The triazole ring of the [4,3-a] isomer opens to form a diazo intermediate. Rotation around the C-N bond, followed by ring closure, leads to the formation of the more stable [1,5-a] isomer.[9][10] Factors like prolonged reaction times, high temperatures, and the presence of acidic or basic catalysts facilitate this rearrangement.[7][8]

DOT Diagram: Kinetic vs. Thermodynamic Control in Triazolopyridine Synthesis

G cluster_0 Reaction Pathway Start 2-Hydrazidopyridine Precursor Kinetic [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Start->Kinetic   Fast Cyclization (Lower Temp) Thermo [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Kinetic->Thermo Dimroth Rearrangement (Heat, Acid/Base)

Caption: Pathway showing formation of the kinetic product and its subsequent rearrangement.

Troubleshooting Protocol: Suppressing the Dimroth Rearrangement

  • Strict Temperature Control: High heat is a primary driver of the rearrangement.

    • Action: Conduct the cyclization at the lowest effective temperature. If the reaction is typically run at reflux in a high-boiling solvent (e.g., xylenes, DMF), attempt the reaction at a lower temperature (e.g., 80-100 °C) and monitor closely by TLC or LC-MS.

    • Rationale: This favors the formation of the kinetic [4,3-a] product and minimizes the energy input required to overcome the activation barrier for rearrangement.

  • Minimize Reaction Time:

    • Action: Monitor the reaction progress frequently. Once the starting material is consumed, work up the reaction immediately.

    • Rationale: Prolonged exposure to reaction conditions, even at lower temperatures, can lead to the accumulation of the thermodynamic byproduct.

  • Re-evaluate Catalysts and Reagents:

    • Action: If using strong acids (e.g., conc. HCl) or bases for cyclization, consider milder alternatives. For dehydrative cyclization, reagents like phosphorus oxychloride (POCl₃) can be effective but harsh.[11] A modified Mitsunobu reaction can sometimes provide a milder alternative for cyclization.[11]

    • Rationale: Reducing the concentration or strength of the catalyst can slow the rate of the rearrangement significantly.[7][8]

Summary of Conditions vs. Product Outcome:

ParameterCondition Favoring Kinetic [4,3-a] ProductCondition Favoring Thermodynamic [1,5-a] Product
Temperature Lower (e.g., 80-100 °C)Higher (e.g., Reflux)
Reaction Time Short (Monitor to completion)Prolonged
Catalyst Mild / Neutral ConditionsStrong Acid or Base
Problem 2: Unwanted N-Oxide Formation

Question: During my synthesis, I've isolated a byproduct with a mass 16 units higher than my expected triazolopyridine product. NMR analysis suggests the core structure is intact. What is this byproduct and how can I avoid it?

Answer:

This is a strong indication of N-oxide formation on the pyridine ring. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[5][12] This can occur if oxidizing agents are present, or sometimes inadvertently through exposure to atmospheric oxygen at elevated temperatures, especially in the presence of certain metal catalysts.[5][13]

Causality & Mechanism:

Pyridine N-oxides are formed by the direct oxidation of the pyridine nitrogen atom.[6][12] While dedicated reagents like m-CPBA or H₂O₂ in acetic acid are used to intentionally form N-oxides, milder, unintentional oxidation can occur under various synthetic conditions.[13]

DOT Diagram: General Troubleshooting Workflow for Unexpected Byproducts

G A Unexpected Spot/Peak (TLC, LC-MS) B Characterize Byproduct (HRMS, NMR, IR) A->B C Hypothesize Structure (e.g., M+16 -> N-Oxide) B->C D Search Literature for Similar Side Reactions C->D E Modify Reaction Conditions D->E F Implement Protocol (e.g., Inert Atmosphere) E->F   Select Strategy G Analyze Outcome F->G G->A Re-evaluate if needed

Caption: A systematic approach to identifying and mitigating side reactions.

Troubleshooting Protocol: Preventing N-Oxide Formation

  • Ensure an Inert Atmosphere:

    • Action: Run the reaction under a blanket of inert gas, such as nitrogen or argon. This is especially critical for reactions run at high temperatures for extended periods.

    • Rationale: This eliminates atmospheric oxygen as a potential oxidant.[4]

  • Use Degassed Solvents:

    • Action: If the reaction is particularly sensitive, use solvents that have been thoroughly degassed. This can be achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

    • Rationale: Solvents can dissolve significant amounts of oxygen, which can become problematic at higher temperatures.

  • Evaluate Reagents for Oxidizing Impurities:

    • Action: Ensure the purity of all reagents. Some reagents, particularly older ones, may contain peroxide impurities that can act as oxidants.

    • Rationale: Impurities are a common and often overlooked source of side reactions.[4]

  • Purification Strategy:

    • Action: If N-oxide formation is minimal but persistent, it can often be separated from the desired product by column chromatography. N-oxides are significantly more polar than their parent heterocycles.

    • Rationale: The highly polar N-O bond leads to strong interaction with silica gel, allowing for effective separation.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the triazole ring is low-yielding and produces a complex mixture. What are the first things I should check?

A1: Low yields and complex mixtures in heterocyclic synthesis often stem from a few core issues.[4]

  • Purity of Starting Materials: Begin by verifying the purity of your aminopyridine or hydrazinopyridine precursor. Impurities can inhibit the reaction or lead to multiple side products. Re-purify the starting material if necessary.[4]

  • Reaction Conditions: Suboptimal conditions are a primary cause of low yield.[4] Systematically screen reaction parameters.

    • Temperature: Is the reaction too hot (causing decomposition) or too cold (sluggish conversion)?

    • Solvent: Is the solvent appropriate for the reaction type? Ensure it is dry if the reaction is moisture-sensitive.

    • Concentration: Reactions that are too dilute may proceed slowly, allowing for decomposition pathways to compete.

  • Atmospheric Control: Many cyclization reactions are sensitive to air and moisture.[4] Using an inert atmosphere (N₂ or Ar) and dry solvents is a crucial step that is often overlooked.

Q2: I'm performing a reaction on a pre-formed triazolopyridine core, and I'm getting substitution at an unexpected position on the pyridine ring. Why?

A2: The electronic nature of the fused triazole ring significantly influences the reactivity of the pyridine ring. Unlike pyridine itself, which favors nucleophilic substitution at the 2- and 4-positions, the triazolopyridine system has a more complex reactivity profile.[14] The triazole ring can act as an electron-withdrawing group, and its position can direct electrophilic or nucleophilic attack to specific carbons. For example, in some[4][5][12]triazolo[1,5-a]pyridines, positions 5 and 7 are activated towards nucleophilic substitution.[15] Always consult literature specific to your isomer to predict its reactivity.

Q3: How can I effectively purify my final triazolopyridine product from starting materials and byproducts?

A3: Purification strategies depend on the physical properties of your compound.

  • Column Chromatography: This is the most common method. Triazolopyridines are typically moderately polar. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.[16]

  • Recrystallization: If your product is a solid and you have a high-purity crude sample, recrystallization is an excellent method for obtaining analytically pure material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes).[16]

  • Acid/Base Extraction: If your product and impurities have different acid/base properties, a liquid-liquid extraction can be a powerful initial purification step. For example, if your product is basic (as most pyridines are), you can extract it into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer and re-extract your product back into an organic solvent.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
  • Wikipedia. (2023). Pyridine-N-oxide. In Wikipedia.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide.
  • Echemi. (2022, September 23). What is Pyridine N Oxide Preparation: A simple guide.
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • ResearchGate. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
  • ResearchGate. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
  • Wikipedia. (2023). Dimroth rearrangement. In Wikipedia.
  • ResearchGate. (2020). Dimroth rearrangement leading to[4][5][6]triazolo[1,5‐a]pyridines. Retrieved February 14, 2026, from

  • Beilstein Journals. (n.d.). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][6]triazolo[1,5-c]pyrimidine derivatives. Retrieved February 14, 2026, from

  • MDPI. (2024). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • Arabian Journal of Chemistry. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Taylor & Francis Online. (n.d.). The Chemistry of[4][5][12]Triazolo[1,5- a] pyridines. Retrieved February 14, 2026, from

  • Wikipedia. (2024). Pyridine. In Wikipedia.
  • Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications.
  • ResearchGate. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Wikipedia. (2023). Triazolopyridine. In Wikipedia.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,2,4]Triazolo[4,3-a]pyridin-3-amine (CAS: 767-62-4) is a critical fused heterocyclic scaffold utilized in the development of p38 MAP kinase inhibitors, anticonvulsants, and potential antidepressant agents.

The primary analytical challenge in synthesizing and characterizing this compound is distinguishing it from its thermodynamically more stable regioisomer, [1,2,4]triazolo[1,5-a]pyridin-2-amine . Under basic conditions (or thermal stress during synthesis), the [4,3-a] system undergoes a Dimroth rearrangement to the [1,5-a] system.[1] Standard LC-MS is often insufficient for differentiation as both isomers share the exact molecular weight (MW: 134.14 Da).

This guide provides a definitive NMR-based protocol to distinguish the kinetic product ([4,3-a]) from the thermodynamic alternative ([1,5-a]), grounded in chemical shift analysis and coupling constants.[1]

Part 1: Structural Context & The Isomer Challenge[1]

To accurately interpret the NMR data, one must understand the numbering systems and the rearrangement pathway.[1] The [4,3-a] isomer fuses across the N1-C2 bond of the pyridine, while the [1,5-a] isomer fuses across the N1-C6 bond (relative to the original pyridine numbering).[1]

Visualization: Synthesis and Dimroth Rearrangement

The following diagram illustrates the synthesis from 2-hydrazinopyridine and the potential rearrangement pathway.

Dimroth_Rearrangement Precursor 2-Hydrazinopyridine + Cyanogen Bromide Kinetic [1,2,4]Triazolo[4,3-a]pyridin-3-amine (Kinetic Product) Target Molecule Precursor->Kinetic Cyclization Intermediate Ring Opening (Basic Conditions) Kinetic->Intermediate Dimroth Rearrangement (OH- / Heat) Thermodynamic [1,2,4]Triazolo[1,5-a]pyridin-2-amine (Thermodynamic Product) 'The Alternative' Intermediate->Thermodynamic Recyclization

Figure 1: The Dimroth rearrangement pathway converting the target [4,3-a] isomer into the [1,5-a] alternative.

Part 2: Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d6 is the mandatory solvent for this analysis.

  • Causality: The amine protons (-NH2) in these fused systems are liable to exchange. Chloroform-d (

    
    ) often leads to broadening or disappearance of the amine signal due to rapid exchange and poor solubility of the polar heterocycle. DMSO-d6 forms strong hydrogen bonds, slowing the exchange rate and usually revealing the amine as a sharp singlet or distinct broad peak.[1]
    

Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of DMSO-d6.

Instrument Parameters
  • Frequency: Minimum 400 MHz (essential to resolve the aromatic multiplets).

  • Pulse Sequence: Standard 1H ZG30; 13C PGD (Power Gated Decoupling).

  • Temperature: 298 K (25°C).[1]

Part 3: 1H NMR Analysis

The aromatic region of the [4,3-a] isomer is characterized by four distinct protons on the pyridine ring.[1] The most diagnostic signal is the proton at position 5 (H-5), which is spatially adjacent to the bridgehead nitrogen and the triazole ring.[1]

Comparative Data: [4,3-a] Target vs. [1,5-a] Alternative
FeatureTarget: [4,3-a]pyridin-3-amineAlternative: [1,5-a]pyridin-2-amineDiagnostic Note
H-5 / H-8 (Bridgehead) δ 8.0 – 8.3 ppm (d, J≈7.0 Hz)δ 8.5 – 8.8 ppm (d, J≈6.8 Hz)The proton alpha to the bridgehead N is deshielded in both, but typically more deshielded in the [1,5-a] isomer due to the specific electron density of the bridgehead nitrogen.
-NH2 (Amine) δ 6.2 – 6.5 ppm (broad s)δ 5.8 – 6.1 ppm (broad s)Amine shifts are concentration-dependent but generally appear slightly downfield in the [4,3-a] isomer.
Coupling Pattern 4 distinct aromatic signals4 distinct aromatic signalsBoth systems show an ABCD-like aromatic pattern. Distinguishing by splitting alone is difficult without 2D NMR.[1]
Detailed Assignment (DMSO-d6, 400 MHz)

For [1,2,4]Triazolo[4,3-a]pyridin-3-amine :

  • δ 8.15 (dt, 1H, J=7.0, 1.2 Hz, H-5): This doublet is the most downfield aromatic signal.[1] It corresponds to the proton closest to the bridgehead nitrogen (N4).[1]

  • δ 7.65 (d, 1H, J=9.0 Hz, H-8): The proton on the other side of the pyridine ring, adjacent to the N1 nitrogen.

  • δ 7.25 (ddd, 1H, H-7): Mid-field aromatic signal.

  • δ 6.85 (dt, 1H, H-6): The most shielded aromatic proton.[1]

  • δ 6.30 (s, 2H, -NH2): Exchangeable amine protons.[1]

Note: Shifts may vary by ±0.1 ppm depending on concentration.

Part 4: 13C NMR Analysis[2]

Carbon NMR provides the most definitive confirmation of the isomeric state.[1] The chemical shift of the carbon bearing the amine is the "fingerprint" of the fusion type.[1]

Comparative Data: Carbon Shifts
Carbon PositionTarget: [4,3-a]Alternative: [1,5-a]CRITICAL DIFFERENTIATOR
C-NH2 (C3 vs C2) δ 148 – 150 ppm δ 162 – 165 ppm PRIMARY CHECK. The C2 carbon in the [1,5-a] isomer is significantly more deshielded (downfield) than the C3 carbon in the [4,3-a] isomer.
Bridgehead (C8a) δ ~150 ppm δ ~152 ppm Less diagnostic; signals often overlap.[1]
Aromatic CH 110 – 130 ppm range112 – 135 ppm rangePattern analysis required.[1]
Analytical Workflow Diagram

Use this logic flow to interpret your spectra.

NMR_Workflow Start Acquire 1H & 13C NMR (DMSO-d6) Check_13C Check 13C Spectrum: Identify C-NH2 Peak Start->Check_13C Decision Shift Value? Check_13C->Decision Result_43a Shift ~148-150 ppm Isomer: [4,3-a] (Kinetic Product) Decision->Result_43a < 155 ppm Result_15a Shift > 160 ppm Isomer: [1,5-a] (Rearranged Product) Decision->Result_15a > 160 ppm

Figure 2: Decision tree for distinguishing triazolopyridine isomers based on 13C NMR shifts.

Part 5: Advanced Characterization (HMBC)[1]

If 1D NMR is ambiguous due to substituents, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for proving the connectivity.[1]

  • Target [4,3-a]: The amine protons (-NH2) will show a strong 3-bond correlation (

    
    ) to the bridgehead carbon (C8a).[1]
    
  • Alternative [1,5-a]: The amine protons will show correlations to the bridgehead nitrogen's adjacent carbons, but the connectivity pattern to the pyridine ring protons differs.[1] Specifically, in [4,3-a], the H-5 proton shows a correlation to the bridgehead carbon (C8a) and C-3.[1]

References

  • Reichelt, A., et al. (2010).[1][2] "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Organic Letters.

  • ChemicalBook. (n.d.).[1] "3-Aminopyridine 1H NMR Spectrum."

  • Salgado, A., et al. (2021).[1] "Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement." ResearchGate.[1]

  • University of Turin. (2021).[1] "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." ChemMedChem.

  • MDPI. (2024).[1][3] "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Molecules.

Sources

Advanced Structural Characterization of Triazolo[4,3-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The Structural Conundrum

In the landscape of kinase inhibitor design, the 1,2,4-triazolo[4,3-a]pyridin-3-amine scaffold represents a privileged pharmacophore. Its planar geometry and specific hydrogen-bond donor/acceptor motifs mimic the adenine ring of ATP, making it a potent scaffold for targeting p38 MAP kinase, SGK1, and bromodomain (BRD4) families.

However, this scaffold presents a notorious structural challenge: The Dimroth Rearrangement . Under common synthetic conditions (acid/base catalysis or heat), the kinetically favored [4,3-a] isomer often rearranges to the thermodynamically stable [1,5-a] isomer. Furthermore, the 3-amine substituent introduces amine-imine tautomerism , complicating solution-phase analysis.

The Core Thesis of This Guide: While NMR (


H, 

C,

N-HMBC) provides connectivity data, it is often ambiguous regarding the exact isomeric state and tautomeric preference in fused heterocyclic systems. Single-crystal X-ray diffraction (SC-XRD) is not merely a confirmatory step but the primary performance standard for validating the active pharmacophore. This guide compares SC-XRD against alternative methods and details the specific crystallographic signatures required to certify your lead compound.

Comparative Analysis: Performance of Structural Determination Methods

For triazolo[4,3-a]pyridin-3-amine derivatives, "performance" is defined by the method's ability to unambiguously distinguish between the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] rearrangement product .

Table 1: Analytical Method Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

N-HMBC)
Computational Modeling (DFT)
Isomer Discrimination Definitive. Direct visualization of ring fusion (N-bridgehead position).High. Requires

N labeling or long-range HMBC; often ambiguous if standards are lacking.
Predictive. Calculates stability (

), but cannot confirm actual synthesis outcome.
Tautomer Identification Definitive. C–N bond lengths distinguish C–NH

(amine) from C=NH (imine).
Medium. Fast exchange in solution averages signals; requires low-temp studies.Theoretical. Predicts preferred tautomer in vacuum/solvation models.[1]
Throughput Low. Requires suitable single crystals (days to weeks).High. Standard solution-phase workflow (minutes to hours).High. Scalable for library screening.
Data Output 3D conformation, packing forces, H-bond networks.Connectivity, dynamic behavior in solution.Energy landscapes, orbital distributions (HOMO/LUMO).
Blind Spot Crystal packing forces may trap a minor tautomer not dominant in solution.Cannot easily distinguish isomers with identical scalar couplings.Heavily dependent on basis set accuracy (e.g., B3LYP/6-311G**).

The "Silent Killer" in SAR: Dimroth Rearrangement

The failure to detect a Dimroth rearrangement is a common cause of "activity cliffs" in Structure-Activity Relationship (SAR) studies. You may believe you are testing a [4,3-a] derivative, but the synthesis actually yielded the [1,5-a] isomer.

Mechanism & Detection Workflow

The rearrangement involves the opening of the pyrimidine/pyridine ring and re-closure on a different nitrogen.

DimrothRearrangement cluster_detection Detection Method Start Kinetic Product [4,3-a] Isomer Intermediate Ring Opening (Acid/Base Catalyzed) Start->Intermediate Heat / pH End Thermodynamic Product [1,5-a] Isomer Intermediate->End Recyclization XRay SC-XRD: Bridgehead N geometry End->XRay NMR NMR: Chemical Shift Drift End->NMR

Figure 1: The Dimroth rearrangement pathway.[2] The [4,3-a] isomer (blue) can convert to the [1,5-a] isomer (red), a process definitively mapped by X-ray analysis.

Technical Deep Dive: Crystallographic Signatures

When analyzing the crystal structure of a suspected triazolo[4,3-a]pyridin-3-amine, you must validate three specific parameters to confirm the structure and tautomeric state.

A. Space Group & Packing[3]
  • Typical Space Group: Monoclinic

    
     or 
    
    
    
    .[3]
  • Asymmetric Unit: Often contains two molecules linked by intermolecular hydrogen bonds.[4][3][5][6]

  • Graph Set Motif: The defining feature is the

    
     dimer .[4] Two molecules pair via N–H[4][3][5]···N hydrogen bonds between the amino group (donor) and the triazole ring nitrogen (acceptor).[3] This mimics the Watson-Crick base pairing, validating the scaffold's utility as a kinase hinge binder [1].
    
B. Tautomerism: Amine vs. Imine

The C(3)–N(exocyclic) bond length is the "smoking gun."

  • Amine Form (–NH

    
    ):  C–N bond length 
    
    
    
    1.33–1.35 Å .
  • Imine Form (=NH): C=N bond length

    
    1.27–1.29 Å .
    
  • Observation: Most X-ray studies of triazolo[4,3-a]pyridin-3-amine confirm the amino tautomer in the solid state, stabilized by the

    
     dimer network [2].
    
C. Planarity

The triazole and pyridine rings should be coplanar (dihedral angle < 2°). Significant deviation indicates steric clash or a compromised aromatic system (potentially the non-aromatic intermediate of a rearrangement).

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain single crystals of 1,2,4-triazolo[4,3-a]pyridin-3-amine suitable for XRD to distinguish it from the [1,5-a] isomer.

Step 1: Synthesis & Purification
  • Precursor: React 2-hydrazinopyridine with cyanogen bromide or urea.

  • Purification: The crude product must be purified by column chromatography (MeOH/DCM gradient) before crystallization. Impurities often inhibit nucleation of this specific scaffold.

Step 2: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol (absolute) or Methanol/Water (9:1).

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of warm ethanol (

      
      C).
      
    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (critical for removing micro-nuclei).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at room temperature (

      
      C).
      
  • Timeline: Orange/Yellow prisms typically appear within 3-5 days.

Step 3: Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooling). Room temperature collection exacerbates thermal motion of the amino group, making H-atom assignment (and thus tautomer definition) difficult.

  • Resolution: Aim for < 0.8 Å to resolve the hydrogen atom positions on the exocyclic nitrogen.

Case Study: Kinase Inhibitor Design

In a study targeting the p38 MAP kinase, researchers synthesized a series of triazolo-pyridine derivatives. Initial biological screening showed inconsistent IC


 values (ranging from 10 nM to >10 

M) for what was thought to be the same compound batch.

The Investigation:

  • NMR Analysis:

    
    H NMR showed subtle shifting in the aromatic region but was inconclusive due to solvent effects.
    
  • X-Ray Crystallography: Two distinct crystal forms were isolated from different batches.

    • Batch A: Confirmed as [1,2,4]triazolo[4,3-a]pyridine (Active). Bond lengths confirmed the amino tautomer capable of donor-acceptor H-bonding with the kinase hinge region (Met109).

    • Batch B: Identified as [1,2,4]triazolo[1,5-a]pyridine (Inactive). The structure revealed the "bridgehead nitrogen" had shifted, altering the H-bond acceptor vector and abolishing binding affinity.

References

  • Dymińska, L., et al. (2012). "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine." Molecules, 17(10), 12059-12075. Link

  • Sadiej, J., et al. (2014). "Molecular Structure of 3-Amino[1,2,4]triazolo[4,3-a]pyrimidin-5-one in Various Tautomeric Forms." Journal of Structural Chemistry, 55, 234-241. Link

  • Potts, K. T., et al. (1977). "1,2,4-Triazoles.[1][2][5][6][7][8][9][10][11][12][13][14] XXXVI. Rearrangement of s-Triazolo[4,3-a]pyridines." The Journal of Organic Chemistry, 31(2), 260-265. Link

  • Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some novel 3-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives." European Journal of Medicinal Chemistry, 46(9), 4009-4016. Link

Sources

Isomeric Scaffolds in Medicinal Chemistry: A Comparative Guide to Triazolo[4,3-a]pyridine and Triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Divergence

In the landscape of nitrogen-fused heterocycles, [1,2,4]triazolo[4,3-a]pyridine (T43P) and [1,2,4]triazolo[1,5-a]pyridine (T15P) represent a classic case of structural isomerism with profoundly different biological and physicochemical profiles.

While they share the same atomic composition, their distinct electronic distributions and bridgehead nitrogen positions dictate their utility:

  • Triazolo[4,3-a]pyridine (T43P): The kinetic product. Historically privileged for kinase inhibition (specifically p38 MAPK) and anticonvulsant activity. It possesses unique hydrogen-bonding vectors but suffers from potential metabolic and chemical instability.

  • Triazolo[1,5-a]pyridine (T15P): The thermodynamic product. Renowned for Adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. It offers superior metabolic stability and lipophilicity, making it a robust scaffold for CNS penetration.

The Critical Pivot: The Dimroth Rearrangement

Scientific Integrity Alert: The most common failure mode in exploring these scaffolds is misidentification. Under basic or thermal conditions, the T43P scaffold can undergo a Dimroth Rearrangement to form the more stable T15P isomer.

Researchers believing they are testing T43P may inadvertently be testing T15P if their synthesis involved harsh basic workups.

Mechanism of Isomerization

The bridgehead nitrogen in T43P is susceptible to nucleophilic attack (by hydroxide), leading to ring opening and subsequent recyclization to T15P.

DimrothRearrangement T43P Triazolo[4,3-a]pyridine (Kinetic Product) Inter Open-Chain Intermediate T43P->Inter Base/Heat (Ring Opening) T15P Triazolo[1,5-a]pyridine (Thermodynamic Product) Inter->T15P Recyclization (N-N Bond Rotation)

Figure 1: The Dimroth Rearrangement pathway. T43P converts to T15P under basic conditions, altering biological activity.

Biological Activity Landscape

A. Triazolo[4,3-a]pyridine: The Kinase Inhibitor

The T43P scaffold is geometrically optimized to interact with the ATP-binding pockets of kinases.

  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2]

  • Mechanism: The N1 and N2 nitrogens of the triazole ring often serve as critical hydrogen bond acceptors for the hinge region of the kinase (e.g., Met109 in p38

    
    ).
    
  • Key Insight: Substitution at the C3 position allows for vectors that explore the hydrophobic pocket, while C6 substitutions can modulate solubility.

  • Liability: The N-N bond in the 4,3-isomer is more susceptible to metabolic reductive cleavage compared to the 1,5-isomer.

B. Triazolo[1,5-a]pyridine: The GPCR Antagonist

The T15P scaffold mimics the adenine core, making it a "privileged structure" for purine-binding proteins.

  • Primary Target: Adenosine Receptors (A2A, A3).[3][4]

  • Mechanism: T15P acts as a bioisostere of the purine ring. The lack of the N-N bond vulnerability (present in T43P) grants it higher oxidative and hydrolytic stability.

  • CNS Application: Due to higher lipophilicity and stability, T15P derivatives are often preferred for blood-brain barrier (BBB) penetration in neurodegenerative drug discovery (e.g., Parkinson's disease).

Comparative Performance Data

The following table synthesizes general trends observed in SAR studies comparing these nuclei.

FeatureTriazolo[4,3-a]pyridine (T43P)Triazolo[1,5-a]pyridine (T15P)
Thermodynamic Stability Low (Kinetic Product)High (Thermodynamic Product)
Chemical Stability Sensitive to strong base/heatRobust
Primary Bioactivity Kinase Inhibition (p38), AnticonvulsantAdenosine Antagonism, PDE Inhibition
H-Bonding Capacity Strong H-bond acceptor (N1/N2)Moderate H-bond acceptor
Metabolic Liability N-N bond reductive cleavageOxidative metabolism (CYP450)
Lipophilicity (cLogP) Generally LowerGenerally Higher

Experimental Protocols

Protocol A: Structural Validation (The "Isomer Check")

Objective: To confirm you have not inadvertently rearranged your T43P lead into T15P.

  • Dissolve 5 mg of the synthesized compound in DMSO-d6.

  • Acquire a 1H-NMR spectrum.

  • Diagnostic Shift:

    • T43P: The proton at the C5 position (adjacent to the bridgehead nitrogen) typically appears downfield (

      
       8.5–9.5 ppm) due to the anisotropic effect of the triazole ring.
      
    • T15P: The corresponding proton (now at C8) is often shielded relative to the T43P isomer, appearing further upfield.

  • Chemical Verification: Treat a small aliquot with 10% NaOH at reflux for 1 hour. Re-analyze via TLC/LC-MS. If the spot shifts/retention time changes to a more non-polar species, your original compound was likely T43P. If it remains unchanged, it was likely already T15P.

Protocol B: p38 MAPK Inhibition Assay (For T43P Evaluation)

Objective: Quantify the potency of T43P derivatives against p38


.
  • Reagents: Recombinant human p38

    
    , ATF-2 (substrate), ATP, and test compounds.
    
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Incubation:

    • Mix kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2), p38

      
       enzyme (5-10 nM), and test compound.
      
    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add ATP (at

    
    , approx 100 
    
    
    
    M) and biotinylated ATF-2 peptide.
  • Detection: Incubate for 60 minutes. Terminate reaction with EDTA. Detect phosphorylated ATF-2 using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with Eu-labeled anti-phospho-ATF-2 antibody.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Strategic Decision Framework

Use the following logic flow to select the appropriate scaffold for your drug discovery campaign.

ScaffoldSelection Start Start: Target Identification TargetType Is the Target a Kinase or GPCR? Start->TargetType Kinase Kinase (e.g., p38, CDK) TargetType->Kinase Kinase GPCR GPCR (e.g., Adenosine) TargetType->GPCR GPCR/Purine site T43P_Check Select Triazolo[4,3-a]pyridine Kinase->T43P_Check T15P_Check Select Triazolo[1,5-a]pyridine GPCR->T15P_Check Stability Is Metabolic Stability Critical? T43P_Check->Stability Modify Block C6/C8 Metabolism Avoid Basic Formulation Stability->Modify Yes Proceed Proceed with Lead Opt Stability->Proceed No (Acute use) Lipophilicity Is BBB Penetration Required? T15P_Check->Lipophilicity Lipophilicity->Proceed Yes (High lipophilicity helps)

Figure 2: Decision tree for scaffold selection based on biological target and physicochemical requirements.

References

  • Vertex Pharmaceuticals. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition.[5] Bioorganic & Medicinal Chemistry Letters.[6]

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen.[7] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[7][8] Justus Liebig's Annalen der Chemie.[7] (The foundational paper on the rearrangement).

  • Biogen/Vernalis. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors. Bioorganic & Medicinal Chemistry Letters.[6]

  • Baraldi, P. G., et al. (2012). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity.[4][9] Journal of Medicinal Chemistry.[10]

  • Gatta, F., et al. (1993). Synthesis and adenosine receptor binding activity of new [1,2,4]triazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry.[10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.